Morpholino(quinoxalin-6-yl)methanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
morpholin-4-yl(quinoxalin-6-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13(16-5-7-18-8-6-16)10-1-2-11-12(9-10)15-4-3-14-11/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQACKBFPJVQSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350657 | |
| Record name | MORPHOLIN-4-YL-QUINOXALIN-6-YL-METHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312319-71-4 | |
| Record name | MORPHOLIN-4-YL-QUINOXALIN-6-YL-METHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Morpholino(quinoxalin-6-yl)methanone: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of Morpholino(quinoxalin-6-yl)methanone, a heterocyclic compound featuring a quinoxaline core coupled with a morpholine moiety. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its fundamental properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on the well-established pharmacology of the quinoxaline class of compounds.
Core Properties and Physicochemical Data
This compound is a small molecule that belongs to the broader family of quinoxalines, which are bicyclic aromatic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1] The incorporation of a morpholine group via a carbonyl linker at the 6-position of the quinoxaline ring system is a key structural feature that can significantly influence its physicochemical properties and biological activity.
| Property | Value | Source |
| IUPAC Name | (Morpholin-4-yl)(quinoxalin-6-yl)methanone | - |
| CAS Number | 312319-71-4 | [2] |
| Molecular Formula | C13H13N3O2 | [2] |
| Molecular Weight | 243.26 g/mol | [2] |
| Appearance | Solid (predicted) | - |
| Purity | 97% (as commercially available) | [2] |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a standard amide coupling reaction. This involves the activation of quinoxaline-6-carboxylic acid followed by its reaction with morpholine. A general and reliable method is outlined below, based on established procedures for the synthesis of quinoxaline-carboxamides.[3]
Experimental Protocol: Amide Coupling
Objective: To synthesize this compound from quinoxaline-6-carboxylic acid and morpholine.
Materials:
-
Quinoxaline-6-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Morpholine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend quinoxaline-6-carboxylic acid in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (or thionyl chloride) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. This indicates the formation of the acyl chloride.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude quinoxaline-6-carbonyl chloride.
-
-
Amide Bond Formation:
-
Dissolve the crude quinoxaline-6-carbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve morpholine and a base such as triethylamine (1.2-1.5 equivalents) in anhydrous DCM.
-
Cool the morpholine solution to 0 °C.
-
Slowly add the solution of quinoxaline-6-carbonyl chloride to the morpholine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture with saturated aqueous NaHCO3 solution to neutralize any remaining acid chloride and the hydrochloride salt of the base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial during the acid activation step to prevent the reaction of the highly reactive acyl chloride with atmospheric moisture.
-
Catalytic DMF: DMF acts as a catalyst in the formation of the acyl chloride by forming a Vilsmeier intermediate, which is more reactive than the starting carboxylic acid.
-
Use of a Base: Triethylamine or another non-nucleophilic base is essential to neutralize the hydrochloric acid generated during the amide bond formation, driving the reaction to completion.
-
Aqueous Work-up: The aqueous work-up is a critical self-validating step to remove water-soluble byproducts and unreacted starting materials, ensuring a cleaner crude product for purification.
Synthesis Workflow Diagram
Caption: A schematic representation of the synthesis of this compound.
Potential Biological Activities and Mechanism of Action
Kinase Inhibition
A significant body of research has demonstrated that quinoxaline derivatives are potent inhibitors of various protein kinases.[5][6] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The morpholine moiety is also a common feature in many known kinase inhibitors, often contributing to improved potency and pharmacokinetic properties.[7]
Potential Kinase Targets:
-
Apoptosis signal-regulated kinase 1 (ASK1): ASK1 is a key mediator of cellular stress responses, and its inhibition is a promising strategy for treating inflammatory diseases and non-alcoholic steatohepatitis.[8]
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. 4-morpholino-quinazoline derivatives have shown potent and selective inhibition of PI3Kα.[9]
-
Epidermal Growth Factor Receptor (EGFR): Quinoxalinone derivatives have been identified as potent inhibitors of mutant forms of EGFR, which are implicated in non-small cell lung cancer.[10]
-
Glycogen Synthase Kinase 3β (GSK-3β): Quinoxaline derivatives have been investigated as potential inhibitors of GSK-3β, a key enzyme in various cellular processes, including metabolism and neurodevelopment.[6]
Hypothesized Signaling Pathway Inhibition
Given the prevalence of kinase inhibitory activity among quinoxaline derivatives, this compound could potentially modulate a signaling pathway such as the PI3K/AKT/mTOR pathway.
Sources
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- 2. This compound - Lead Sciences [lead-sciences.com]
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- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
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- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights | MDPI [mdpi.com]
Unveiling the Molecular Targets of Morpholino(quinoxalin-6-yl)methanone: A Technical Guide for Drug Discovery Professionals
Foreword: Charting a Course for Novel Target Discovery
In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is only the initial step. The true challenge, and indeed the key to unlocking their full potential, lies in the precise elucidation of their biological targets and mechanism of action. This guide is designed for researchers, scientists, and drug development professionals who are navigating this complex process. We will use the novel chemical entity, Morpholino(quinoxalin-6-yl)methanone, as a central case study to illustrate a comprehensive, multi-pronged strategy for target identification and validation.
The selection of this particular molecule is deliberate. It embodies a confluence of two privileged heterocyclic scaffolds in medicinal chemistry: the quinoxaline and the morpholine moieties. Quinoxaline derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties, often acting as kinase inhibitors.[1][2][3] The morpholine ring, a common feature in approved drugs, is frequently incorporated to enhance physicochemical properties and metabolic stability, and can be a key component of the pharmacophore for various enzyme inhibitors.[4][5] The fusion of these two motifs in this compound suggests a high probability of interesting biological activity, yet its specific targets remain uncharted territory.
This document eschews a rigid, templated approach. Instead, it presents a logical and scientifically-driven workflow, beginning with computational prediction and progressing through rigorous experimental validation. Each proposed step is accompanied by the underlying rationale, detailed protocols, and illustrative diagrams to provide a self-validating framework for your own target discovery campaigns. Our goal is to equip you not just with methods, but with the strategic thinking required to navigate the path from a promising hit compound to a well-understood lead candidate.
I. Foundational Strategy: An Integrated Approach to Target Deconvolution
The journey to identify the molecular targets of a novel compound is rarely linear. A robust strategy relies on the convergence of evidence from multiple, independent lines of inquiry. For this compound, we will employ a three-tiered approach: in silico prediction, direct biochemical identification, and in situ validation. This integrated workflow is designed to maximize the probability of success while minimizing the risk of false positives.
Figure 1: An integrated workflow for target identification.
II. In Silico Target Prediction: Generating the Initial Hypotheses
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential biological targets of this compound. These "target fishing" approaches leverage the principle of chemical similarity, predicting that molecules with similar structures are likely to bind to similar proteins.
Web-based tools like SwissTargetPrediction can be employed for this purpose.[6] By inputting the 2D structure of this compound, the server compares it to a database of known ligands and predicts a ranked list of potential protein targets. Given the quinoxaline and morpholine motifs, it is highly probable that kinases, G-protein coupled receptors, and other enzymes will feature prominently in the output.[6] This predictive analysis is not definitive but serves to focus the subsequent experimental design. For instance, a high probability score for a particular kinase family would strongly justify a dedicated kinase profiling experiment.
III. Direct Biochemical Identification: Capturing the Molecular Partners
The cornerstone of target identification is the direct capture and identification of proteins that physically interact with the compound of interest. Here, we detail two powerful and complementary biochemical approaches.
A. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This technique, often considered the gold standard for target identification, involves immobilizing the small molecule to a solid support and using it as "bait" to fish out its binding partners from a complex biological sample, such as a cell lysate.[7][8][9] The captured proteins are then identified using high-resolution mass spectrometry.
Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry.
-
Probe Synthesis:
-
Rationale: A linker arm must be chemically introduced onto the this compound scaffold at a position that is not critical for target binding. This linker will be used to attach the molecule to the affinity resin. A preliminary Structure-Activity Relationship (SAR) study can help identify suitable positions.
-
Protocol: Synthesize a derivative of this compound with a terminal functional group suitable for conjugation, such as a carboxylic acid or an amine.
-
-
Immobilization:
-
Rationale: Covalently couple the synthesized probe to an activated solid support. N-hydroxysuccinimide (NHS)-activated sepharose beads are a common choice for coupling amine-containing linkers.
-
Protocol:
-
Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl.
-
Dissolve the linker-modified compound in a suitable buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).
-
Incubate the beads with the compound solution overnight at 4°C with gentle rotation.
-
Block any remaining active sites on the beads by incubating with a blocking agent (e.g., 1 M ethanolamine, pH 8.0).
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
-
Protein Binding:
-
Rationale: Incubate the immobilized probe with a cell lysate to allow for the binding of target proteins. A control experiment using beads without the immobilized compound is crucial to identify non-specific binders.
-
Protocol:
-
Prepare a cell lysate from a relevant cell line in a non-denaturing lysis buffer.
-
Incubate the lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C.
-
-
-
Washing and Elution:
-
Rationale: A series of washes with increasing stringency (e.g., increasing salt concentration) are performed to remove proteins that are weakly or non-specifically bound to the beads. The specifically bound proteins are then eluted.
-
Protocol:
-
Wash the beads several times with lysis buffer.
-
Elute the bound proteins using a competitive eluent (e.g., a high concentration of the free compound) or a denaturing solution (e.g., SDS-PAGE sample buffer).
-
-
-
Protein Identification by Mass Spectrometry:
-
Rationale: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, digested into peptides, and analyzed by LC-MS/MS.
-
Protocol:
-
Run the eluted proteins on a 1D SDS-PAGE gel and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
Excise the protein bands of interest.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
-
| Parameter | Experimental Condition | Control | Rationale |
| Probe Immobilization | Covalent coupling to Sepharose beads | Beads with linker only (no compound) | Distinguishes compound-specific binding from non-specific matrix interactions. |
| Competitive Elution | Elution with excess free compound | Elution with buffer alone | Demonstrates that the eluted proteins were bound to the immobilized compound. |
| Cell Lysate | Native (non-denaturing) conditions | Preserves the native conformation of proteins for binding. |
Table 1: Key Parameters and Controls for AC-MS.
B. Kinase Profiling
Given the prevalence of quinoxaline and morpholine motifs in known kinase inhibitors, a direct screen of this compound against a panel of kinases is a highly rational and efficient approach to identify potential targets.[10][11] Several commercial services offer kinase profiling against hundreds of kinases, providing a rapid assessment of the compound's selectivity and potency.
-
Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is typically done by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced.[12][13] Radiometric assays, such as the 33P-ATP filter binding assay, remain a gold standard for their sensitivity and reliability.[14]
-
General Protocol:
-
A reaction mixture is prepared containing the kinase, its specific substrate, and ATP in a suitable kinase buffer.[15]
-
This compound is added at various concentrations.
-
The reaction is initiated by the addition of MgCl₂ and ATP.[12]
-
After a defined incubation period, the reaction is stopped.[13]
-
The extent of phosphorylation is quantified. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring the incorporated radioactivity.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated.
-
| Kinase Family | Rationale for Inclusion | Example Targets |
| Tyrosine Kinases | Quinoxaline derivatives are known to inhibit EGFR, VEGFR, etc. | EGFR, HER2, VEGFR2, Abl |
| Serine/Threonine Kinases | Morpholine-containing compounds are known PI3K/mTOR inhibitors. | PI3K, mTOR, Akt, CDK2 |
| MAP Kinases | Involved in key signaling pathways often dysregulated in disease. | ERK, JNK, p38 |
Table 2: Representative Kinase Families for Profiling.
IV. In Situ Target Validation: Confirming Engagement in a Cellular Context
While biochemical methods are powerful for identifying direct binding partners, it is crucial to confirm that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[16][17]
Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a ligand to its target protein typically increases the thermal stability of the protein.[17] CETSA measures this stabilization by heating intact cells or cell lysates to various temperatures, followed by quantification of the remaining soluble protein.[16] A shift in the melting curve of a protein in the presence of the compound indicates direct target engagement.[17]
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment:
-
Protocol: Treat cultured cells with this compound or a vehicle control for a specified period.[18]
-
-
Heating:
-
Protocol: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.[18]
-
-
Lysis and Separation:
-
Protocol: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated proteins by centrifugation.[16]
-
-
Quantification:
-
Protocol: Analyze the soluble fractions by Western blotting using an antibody specific for the putative target protein identified in the AC-MS or kinase profiling experiments.
-
Quantify the band intensities and plot them against the corresponding temperature to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control confirms that this compound binds to and stabilizes the target protein in the cellular environment.
V. Synthesizing the Evidence: Building a Coherent Mechanistic Hypothesis
The true strength of this multi-faceted approach lies in the convergence of data. A protein identified by AC-MS that is also a hit in a kinase screen and is subsequently validated by CETSA represents a high-confidence target. By integrating the results from these orthogonal assays, a compelling, data-driven hypothesis for the mechanism of action of this compound can be constructed. Further downstream experiments, such as assessing the modulation of signaling pathways associated with the identified target, can then be pursued with a strong scientific foundation.
VI. References
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Vertex AI Search. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
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PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
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Promega Corporation. Kinase Selectivity Profiling System: General Panel Protocol.
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PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
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NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
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PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution.
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ResearchGate. (2025). Biological activity of quinoxaline derivatives.
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PubMed Central. Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies.
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Reaction Biology. KINASE PROFILING & SCREENING.
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BrJAC. Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands.
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
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ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery.
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NIH. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents.
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Retrogenix. Target Deconvolution for Phenotypic Antibodies and Small Molecules.
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ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform.
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ResearchGate. Top 15 target prediction for the newly designed....
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Chromatography Online. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
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Protocols.io. (2023). In vitro kinase assay.
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Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
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PubMed. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR.
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
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Broad Institute. Small-molecule Target and Pathway Identification.
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Semantic Scholar. Biological Activity of Quinoxaline Derivatives.
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PMC - NIH. (2013). Target deconvolution techniques in modern phenotypic profiling.
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NCBI - NIH. (2012). Assay Development for Protein Kinase Enzymes.
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MtoZ Biolabs. Target Identification Services.
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ACS Publications. Determining Affinity-Selected Ligands and Estimating Binding Affinities by Online Size Exclusion Chromatography/Liquid Chromatography−Mass Spectrometry.
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Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
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Sigma-Aldrich. Kinase Assay Kit.
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N/A. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
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Nuvisan. Accelerate drug discovery with advanced target identification and validation services.
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PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery.
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RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
-
YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery.
-
Frontiers. (2023). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries.
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SciSpace. (2011). A computational approach to finding novel targets for existing drugs.
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N/A. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification.
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PubMed. (2020). Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme.
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The Pharmacological Profile of Quinoxaline-Based Molecules: A Technical Guide for Drug Development Professionals
Abstract
The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry. Its inherent aromatic and electron-deficient nature, coupled with the synthetic tractability to introduce a diverse array of substituents, has led to the discovery of a multitude of quinoxaline-based molecules with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of these molecules for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, antiviral, and neuroprotective properties, elucidating their mechanisms of action, structure-activity relationships, and the experimental methodologies employed in their evaluation.
Introduction: The Quinoxaline Scaffold in Medicinal Chemistry
Quinoxaline, or benzopyrazine, is a heterocyclic aromatic compound that has garnered significant attention in the field of drug discovery.[1] Its unique electronic properties and the ability to act as a versatile template for the design of targeted therapies have made it a cornerstone in the development of novel therapeutic agents.[2] Several quinoxaline-containing drugs have already reached the market, including the hepatitis C virus (HCV) protease inhibitors glecaprevir and voxilaprevir, and the anticancer agent erdafitinib, highlighting the clinical significance of this heterocyclic system.[3] This guide will explore the key therapeutic areas where quinoxaline derivatives have shown immense promise.
Anticancer Activity: Targeting Key Oncogenic Pathways
Quinoxaline derivatives have emerged as a prominent class of anticancer agents, with their mechanism of action often involving the inhibition of critical signaling pathways that drive tumor growth and progression.[4] Many of these compounds function as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Poly (ADP-ribose) polymerase-1 (PARP-1).[1][5][6]
VEGFR-2 Inhibition: A Strategy to Block Angiogenesis
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Quinoxaline-based molecules have been designed to specifically inhibit the kinase activity of VEGFR-2, thereby cutting off the tumor's blood supply.
A noteworthy example is a series of[7][8]triazolo[4,3-a]quinoxaline derivatives that have demonstrated potent VEGFR-2 inhibitory activity.[8] For instance, compounds 25d , 25e , 25i , and 27e from this series exhibited IC50 values ranging from 3.4 to 6.8 nM against VEGFR-2.[8] Another study reported a 3-methylquinoxaline derivative, compound 17b , as a highly potent VEGFR-2 inhibitor with an IC50 of 2.7 nM. These compounds typically feature pharmacophoric elements that enable them to bind to the ATP-binding site of the VEGFR-2 kinase domain.
Table 1: Anticancer Activity of Selected Quinoxaline-Based VEGFR-2 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 25d | VEGFR-2 | 3.4 ± 0.3 | MCF-7 | 4.1 ± 0.4 | [8] |
| 25e | VEGFR-2 | 5.2 ± 0.4 | HepG2 | 11.7 ± 1.1 | [8] |
| 17b | VEGFR-2 | 2.7 | HepG-2 | 2.3 | |
| 11g | VEGFR-2 | 750 | HepG-2 | 4.50 | [9] |
EGFR Inhibition: Combating Proliferative Signaling
The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation.[5] The quinazoline scaffold has proven to be an effective framework for the development of EGFR inhibitors.[7] Structure-activity relationship (SAR) studies have shown that a longer chain linker between the quinazoline core and a triazole moiety is favorable for inhibitory activity against both EGFR and VEGFR-2.[7] For instance, compound 15 from a series of quinazoline derivatives displayed a 3.5-fold higher inhibitory activity on EGFR (IC50 = 5.9 nM) compared to the reference drug vandetanib.[7]
PARP-1 Inhibition: Inducing Synthetic Lethality in Cancer Cells
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[1] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 can lead to synthetic lethality, a state where the combination of two genetic defects is lethal to the cell, while either defect alone is not.[1]
Quinoxaline-based molecules have been developed as potent PARP-1 inhibitors. A study reported 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives as promising PARP-1 suppressors.[1] Compounds 8a and 5 from this series exhibited IC50 values of 2.31 nM and 3.05 nM, respectively, against PARP-1, which is more potent than the approved drug Olaparib (IC50 = 4.40 nM).[1]
Table 2: Anticancer Activity of Selected Quinoxaline-Based PARP-1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| 8a | PARP-1 | 2.31 | MDA-MB-436 | - | [1] |
| 5 | PARP-1 | 3.05 | MDA-MB-436 | 2.57 | [1] |
| Olaparib (Reference) | PARP-1 | 4.40 | MDA-MB-436 | 8.90 | [1] |
Experimental Protocols for Anticancer Activity Evaluation
This assay is designed to measure the ability of a compound to inhibit the kinase activity of VEGFR-2.
-
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme. The remaining ATP is detected using a luciferase-based reagent (e.g., Kinase-Glo® MAX), where the luminescent signal is inversely proportional to the kinase activity.
-
Step-by-Step Protocol:
-
Prepare a 1x kinase assay buffer.
-
Dilute the test compounds to the desired concentrations in the assay buffer.
-
Add the diluted compounds to the wells of a 96-well plate.
-
Add the VEGFR-2 enzyme and the substrate (e.g., Poly(Glu, Tyr) 4:1) to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® MAX reagent.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition and IC50 values.[10]
-
Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[11]
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24-72 hours).
-
Add 10 µL of MTT reagent to each well.[11]
-
Incubate for 2 to 4 hours until a purple precipitate is visible.[11]
-
Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilizing solution) to each well to dissolve the formazan crystals.[11]
-
Incubate at room temperature in the dark for 2 hours.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the percentage of cell viability and the IC50 value.
-
Caption: General workflow for the MTT cell viability assay.
Antimicrobial and Antifungal Activity
Quinoxaline derivatives have demonstrated significant potential as antimicrobial and antifungal agents, offering a promising avenue for the development of new treatments against infectious diseases.[8]
One study investigated the antibacterial activity of a quinoxaline derivative against sixty methicillin-resistant Staphylococcus aureus (MRSA) isolates.[12] The majority of the isolates showed low minimum inhibitory concentrations (MICs) for the quinoxaline compound, ranging from 1 to 4 µg/mL, indicating its promising efficacy against this drug-resistant pathogen.[12] Another study reported that two quinoxaline derivatives, compounds 25 and 31 , exhibited significant activity against most strains of Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis, with MIC values ranging from 0.25 to 1 mg/L.[13]
In terms of antifungal activity, a pentacyclic quinoxaline compound (10 ) exhibited the highest activity against both Candida albicans and Aspergillus flavus with a MIC of 16 μg/mL.[14]
Table 3: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound | Organism | MIC | Reference |
| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-4 µg/mL | [12] |
| Compound 25 | Staphylococcus aureus | 0.25-1 mg/L | [13] |
| Compound 31 | Enterococcus faecium | 0.25-1 mg/L | [13] |
| Compound 10 | Candida albicans | 16 µg/mL | [14] |
| Compound 10 | Aspergillus flavus | 16 µg/mL | [14] |
Experimental Protocol for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Principle: A standardized suspension of bacteria is inoculated into microtiter plate wells containing serial twofold dilutions of the antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after incubation.
-
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound.
-
Perform serial twofold dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[15][16]
-
Caption: Workflow for the broth microdilution method to determine MIC.
Antiviral Activity
The quinoxaline scaffold has also been explored for the development of antiviral agents. A notable example is the targeting of the influenza A virus non-structural protein 1 (NS1A), which is crucial for virus replication.[2] A library of quinoxaline derivatives was synthesized and evaluated for their ability to disrupt the interaction between NS1A and double-stranded RNA (dsRNA).[2] The most active compounds, 35 and 44 , exhibited IC50 values of 6.2 µM and 3.5 µM, respectively, in an in vitro fluorescence polarization assay.[2]
Table 4: Antiviral Activity of Selected Quinoxaline Derivatives
| Compound | Target | IC50 (µM) | Virus | Reference |
| 35 | NS1A-dsRNA interaction | 6.2 | Influenza A | [2] |
| 44 | NS1A-dsRNA interaction | 3.5 | Influenza A | [2] |
Neuroprotective Effects
Recent studies have highlighted the potential of quinoxaline derivatives in the treatment of neurodegenerative diseases like Alzheimer's disease.[17] These compounds have been shown to exert their neuroprotective effects through multiple mechanisms, including antioxidant activity, inhibition of acetylcholinesterase (AChE), and anti-inflammatory actions.[17]
In a study investigating new quinoxaline derivatives, compounds QX-4 and QX-6 were found to enhance neuronal viability, block Aβ-induced toxicity, reduce intracellular reactive oxygen species (ROS), and downregulate inflammatory cytokines in in vitro models of Alzheimer's disease.[17] Another study on quinolinic-based analogs, which share structural similarities with quinoxalines, demonstrated their ability to protect glial and neuronal cells from oxidative insults and reduce nitric oxide levels.[18]
Experimental Protocol for Neuronal Cell Viability Assay
Assessing the viability of neuronal cells is crucial for evaluating the neuroprotective effects of compounds.
-
Principle: Similar to the MTT assay, various fluorescent or colorimetric reagents can be used to measure the metabolic activity or membrane integrity of neuronal cells.
-
Step-by-Step Protocol (using a live-cell stain):
-
Plate neuronal cells in a suitable culture vessel (e.g., 96-well plate).
-
Treat the cells with the test compound and/or a neurotoxic agent (e.g., Aβ peptide).
-
Prepare a working solution of a live-cell stain (e.g., Calcein AM).
-
Apply the staining solution to the cells and incubate for 10-20 minutes at room temperature or 37°C.[19]
-
Remove the staining solution.
-
Optionally, add a background suppression solution.[19]
-
Analyze the sample using a fluorescence microscope or a fluorescence microplate reader.[19]
-
Caption: A simplified workflow for a neuronal cell viability assay.
Conclusion and Future Perspectives
The quinoxaline scaffold continues to be a highly valuable platform in the quest for novel and effective therapeutic agents. The diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects, underscore the immense potential of quinoxaline-based molecules. Future research in this area will likely focus on the design of more selective and potent derivatives, the exploration of novel mechanisms of action, and the development of innovative drug delivery systems to enhance their therapeutic efficacy and minimize potential side effects. The integration of computational drug design, high-throughput screening, and advanced biological evaluation techniques will undoubtedly accelerate the translation of promising quinoxaline-based compounds from the laboratory to the clinic.
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An In-Depth Technical Guide to Quinoxaline Derivatives as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have enabled the development of a vast library of derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of quinoxaline derivatives as potential therapeutic agents, intended for researchers and professionals in the field of drug discovery and development. We will delve into the core synthetic methodologies, from classical condensation reactions to modern green chemistry approaches, providing detailed experimental protocols. The guide will then explore the diverse therapeutic applications of these compounds, with a primary focus on their roles in oncology, antimicrobial chemotherapy, and the treatment of neurodegenerative diseases. For each therapeutic area, we will dissect the underlying mechanisms of action, supported by detailed signaling pathway diagrams, structure-activity relationship (SAR) analyses, and summaries of key preclinical data. By synthesizing technical accuracy with field-proven insights, this guide aims to serve as a valuable resource for the rational design and development of next-generation quinoxaline-based therapeutics.
Introduction to the Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoxaline nucleus is a nitrogen-containing heterocyclic system that has garnered significant attention in the pharmaceutical sciences.[1][2] Its structure, which is a bioisosteric analog of quinoline and naphthalene, provides a unique template for designing molecules with diverse pharmacological properties.[1][3]
Physicochemical Properties and Structural Features
Quinoxaline (C₈H₆N₂) is a weakly basic compound that is soluble in water.[4] The planar aromatic nature of the quinoxaline ring system allows for π-π stacking interactions with biological macromolecules, a key feature in its diverse bioactivity. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, further enhancing interactions with biological targets. The versatility of the quinoxaline scaffold lies in the ease with which it can be functionalized at various positions, allowing for the fine-tuning of its steric, electronic, and lipophilic properties to optimize therapeutic efficacy and selectivity.[3]
Historical Perspective and Emergence as a Key Pharmacophore
The therapeutic potential of quinoxaline derivatives has been recognized for decades, with early research highlighting their antimicrobial properties. Echinomycin, a quinoxaline-containing antibiotic, is known to be active against several transplantable tumors.[5] This initial discovery paved the way for extensive research into the synthesis and biological evaluation of novel quinoxaline analogs. Over the years, the therapeutic landscape of quinoxalines has expanded dramatically, with derivatives now being investigated for a multitude of diseases, including cancer, viral infections, and neurodegenerative disorders.[1][6]
Synthetic Strategies for Quinoxaline Derivatives: From Classical to Modern Approaches
The synthesis of the quinoxaline core is well-established and offers a high degree of flexibility for introducing various substituents.
The Core Synthesis: Condensation of o-Phenylenediamines and 1,2-Dicarbonyl Compounds
The most common and straightforward method for synthesizing quinoxaline derivatives is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[4][7] This reaction is versatile and can be adapted to produce a wide range of substituted quinoxalines.
The classical approaches, pioneered by Korner and Hinsberg, typically involve the reaction of 1,2-arylenediamines with 1,2-dicarbonyl compounds under acidic conditions or at high temperatures.[7] While effective, these methods often require harsh reaction conditions and long reaction times.
Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for quinoxaline synthesis.[2] These include the use of various catalysts such as zinc triflate and phosphate catalysts, which can promote the reaction under milder conditions, often at room temperature and with higher yields.[1] Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of quinoxaline derivatives.[1]
Experimental Protocol: A Representative Green Synthesis of a 2,3-Disubstituted Quinoxaline Derivative
This protocol describes a zinc triflate-catalyzed synthesis of a quinoxaline derivative at room temperature, adapted from the literature.[1]
Materials:
-
Substituted o-phenylenediamine (1.1 mmol)
-
Substituted 1,2-diketone (1.0 mmol)
-
Zinc triflate (Zn(OTf)₂) (0.2 mmol)
-
Acetonitrile (CH₃CN) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine and 1,2-diketone in acetonitrile.
-
Add zinc triflate to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinoxaline derivative.
Causality of Experimental Choices:
-
Catalyst: Zinc triflate is chosen for its high efficiency and environmentally friendly nature, allowing the reaction to proceed under mild conditions.[1]
-
Solvent: Acetonitrile is a suitable solvent for this reaction, and in some cases, the reaction can be performed solvent-free under microwave irradiation.[1]
-
Temperature: Room temperature is sufficient for this catalyzed reaction, which aligns with the principles of green chemistry by reducing energy consumption.
Advanced Synthetic Routes and Functionalization
Beyond the classical condensation, other methods like the Beirut reaction provide entry to quinoxaline-1,4-dioxides, which can be subsequently reduced to the corresponding quinoxalines.[7] Further functionalization of the quinoxaline core, for instance, by replacing a chlorine atom at the C-2 position with an ether linkage, allows for the synthesis of diverse libraries of compounds for biological screening.[8]
Quinoxaline Derivatives in Oncology: A Multi-Targeted Approach
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[9]
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
Many quinoxaline derivatives act as selective ATP competitive inhibitors of various protein tyrosine kinases that are crucial for cancer cell proliferation and survival.[9] These include:
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
Epidermal Growth Factor Receptor (EGFR)
-
Src family kinases
By inhibiting these kinases, quinoxaline derivatives can disrupt downstream signaling pathways involved in angiogenesis, cell cycle progression, and metastasis.
Caption: Workflow for MIC determination by broth microdilution.
Neuroprotective Effects of Quinoxaline Derivatives in Neurodegenerative Diseases
Recent research has highlighted the potential of quinoxaline derivatives in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. [10]
Alzheimer's Disease: A Multi-faceted Pathological Challenge
Alzheimer's disease is characterized by the accumulation of β-amyloid plaques, hyperphosphorylated tau protein, oxidative stress, and neuroinflammation. [10]
Quinoxaline derivatives have been shown to exert neuroprotective effects through multiple mechanisms:
-
Antioxidant activity: Reducing intracellular reactive oxygen species (ROS). [10]* Anti-inflammatory activity: Downregulating inflammatory cytokines. [10]* Acetylcholinesterase (AChE) inhibition: Preventing the breakdown of the neurotransmitter acetylcholine. [10][11] By targeting these multiple pathogenic pathways, quinoxalines represent a promising disease-modifying therapeutic strategy for Alzheimer's. [10]
Parkinson's Disease: Protecting Dopaminergic Neurons
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the midbrain.
Some 6-aminoquinoxaline derivatives have been found to be neuroprotective in cellular and animal models of Parkinson's disease. [12]Their neuroprotective action is partly attributed to the activation of endoplasmic reticulum ryanodine receptor channels.
Key Neuroprotective Quinoxaline Compounds and Preclinical Evidence
| Compound | Disease Model | Key Findings | Reference |
| PAQ (4c) | Mouse model of Parkinson's | Attenuated neurodegeneration | |
| QX-4 | APP/PS1 transgenic mice (Alzheimer's) | Enhanced neuronal viability, blocked Aβ-induced toxicity, reduced ROS and inflammation | [10] |
Future Perspectives and Drug Development Challenges
Overcoming Challenges in Quinoxaline-Based Drug Discovery
While quinoxaline derivatives hold immense therapeutic promise, challenges remain in their development as clinical drugs. These include optimizing their pharmacokinetic properties (absorption, distribution, metabolism, and excretion), minimizing off-target effects, and managing potential toxicity. For example, the anticancer agent SAR131675, while showing significant tumor growth inhibition, was discontinued after phase II trials due to a high toxicity profile. [13]
Emerging Therapeutic Areas and Novel Targets
The versatility of the quinoxaline scaffold continues to inspire research into new therapeutic applications. Emerging areas of interest include their use as antidiabetic, anti-inflammatory, and antidepressant agents. [1][5]The ongoing exploration of novel biological targets for quinoxaline derivatives will undoubtedly lead to the discovery of new therapeutic opportunities.
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Briquemont, B., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. Available at: [Link]
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Hassan, H. A., et al. (2023). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Journal of Chemical Health Risks. Available at: [Link]
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Bandyopadhyay, A., & Poddar, J. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science Publishers. Available at: [Link]
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Asolkar, T. T., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 15(1), 358-367. Available at: [Link]
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Saba, E., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(14), 6892-6909. Available at: [Link]
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Vale, N., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 691-702. Available at: [Link]
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Abdel-hafez, S. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2947. Available at: [Link]
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Alcaraz, M. J., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]
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Kaur, M., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(16), 4991. Available at: [Link]
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Al-Ostath, A. I., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(1), 1-18. Available at: [Link]
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Briquemont, B., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. Available at: [Link]
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El-Sayed, M. A. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4169. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Morpholino(quinoxalin-6-yl)methanone
Introduction
Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] The inherent structural features of the quinoxaline scaffold have led to a broad spectrum of biological activities, including but not limited to anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2] The versatility of the quinoxaline ring system allows for diverse functionalization, enabling the modulation of its physicochemical and pharmacological properties.
This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of a specific quinoxaline derivative, Morpholino(quinoxalin-6-yl)methanone . This compound integrates the recognized pharmacophore of the quinoxaline nucleus with a morpholine moiety through an amide linkage, a common strategy in drug design to enhance solubility and biological activity. These detailed protocols are intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, quinoxalin-6-carboxylic acid. This is followed by an amide coupling reaction with morpholine.
Part 1: Synthesis of Quinoxalin-6-carboxylic acid
The synthesis of quinoxalin-6-carboxylic acid can be achieved through the condensation of 3,4-diaminobenzoic acid with glyoxal.
Materials and Reagents:
-
3,4-Diaminobenzoic acid
-
Glyoxal (40% solution in water)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated charcoal
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzoic acid in a mixture of ethanol and water.
-
Condensation: Slowly add an equimolar amount of glyoxal solution to the flask.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After completion of the reaction, cool the mixture to room temperature. Carefully neutralize the solution with a dilute solution of sodium hydroxide to precipitate the product.
-
Purification: Filter the crude product and wash it with cold water. For further purification, the crude product can be dissolved in a dilute HCl solution, treated with activated charcoal to remove colored impurities, and then reprecipitated by adjusting the pH with NaOH.
-
Drying: Dry the purified quinoxalin-6-carboxylic acid in a vacuum oven.
Part 2: Amide Coupling of Quinoxalin-6-carboxylic acid with Morpholine
The final step involves the formation of an amide bond between quinoxalin-6-carboxylic acid and morpholine. This can be achieved by first converting the carboxylic acid to its more reactive acid chloride derivative.[3]
Materials and Reagents:
-
Quinoxalin-6-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Morpholine
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Acid Chloride Formation: Suspend quinoxalin-6-carboxylic acid in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Reflux the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).[3]
-
Removal of Excess Reagent: Remove the excess thionyl chloride and DCM under reduced pressure.
-
Amidation: Dissolve the resulting crude quinoxalin-6-carbonyl chloride in anhydrous DCM and cool the solution to 0 °C. Add a solution of morpholine and triethylamine in DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Synthesis Workflow Diagram:
Caption: Synthetic route for this compound.
Characterization of this compound
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.[4][5]
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment and confirm the structure. | Signals corresponding to the protons of the quinoxaline and morpholine rings. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule.[6] | Resonances for the carbons of the quinoxaline core, the morpholine ring, and the carbonyl group. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound.[7] | A molecular ion peak corresponding to the calculated mass of C₁₃H₁₃N₃O₂. |
| FT-IR Spectroscopy | To identify functional groups. | Characteristic absorption bands for the C=O (amide) and C-N bonds. |
| Melting Point | To assess the purity of the compound. | A sharp and defined melting point range. |
| Purity (HPLC) | To determine the percentage purity of the final compound. | A single major peak indicating high purity. |
Biological Evaluation Protocols
Based on the known biological activities of quinoxaline derivatives, the synthesized this compound can be evaluated for its potential anticancer and antiviral effects.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[8][9]
Materials and Reagents:
-
Human cancer cell line (e.g., A549 - lung carcinoma, HeLa - cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound (this compound)
-
Positive control (e.g., Doxorubicin)
Step-by-Step Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with fresh medium containing different concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Concentration (µM) | % Cell Viability |
| This compound | 0.1 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Doxorubicin (Positive Control) | 1 |
Protocol 2: In Vitro Antiviral Assay
This protocol outlines a general method for evaluating the antiviral activity of the test compound against a specific virus, such as Influenza virus or a Herpes Simplex Virus, using a cytopathic effect (CPE) inhibition assay.[11]
Materials and Reagents:
-
Host cell line susceptible to the virus (e.g., MDCK for Influenza, Vero for HSV)
-
Virus stock with a known titer
-
Assay medium (e.g., MEM with 2% FBS)
-
Test compound (this compound)
-
Positive control antiviral drug (e.g., Oseltamivir for Influenza, Acyclovir for HSV)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Step-by-Step Protocol:
-
Cell Seeding: Seed the host cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Compound and Virus Addition: Prepare serial dilutions of the test compound in the assay medium. Remove the growth medium from the cells and add the diluted compound. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Controls: Include virus control wells (cells + virus, no compound), cell control wells (cells only, no virus or compound), and positive control wells (cells + virus + known antiviral drug).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Assessment of Antiviral Activity: The inhibition of CPE can be observed microscopically. For quantitative analysis, cell viability can be measured using a suitable reagent.
-
Data Analysis: Calculate the percentage of protection for each concentration of the test compound. Determine the EC₅₀ value (the concentration of the compound that protects 50% of the cells from virus-induced death).
Antiviral Evaluation Workflow:
Caption: Workflow for the in vitro antiviral assay.
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis, characterization, and preliminary biological evaluation of this compound. The successful synthesis and purification of this compound, followed by systematic in vitro screening, will enable researchers to assess its potential as a novel therapeutic agent. The provided methodologies are adaptable and can be modified based on the specific research objectives and available resources. Adherence to these protocols will ensure the generation of reliable and reproducible data, contributing to the advancement of drug discovery efforts in the field of quinoxaline chemistry.
References
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Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health. [Link]
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Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]
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In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io. [Link]
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An efficient synthesis of 1-(quinoxalin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid. Arkivoc. [Link]
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In vitro methods for testing antiviral drugs. PMC. [Link]
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Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. [Link]
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Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [Link]
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Cell Viability Assays. NCBI Bookshelf. [Link]
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SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. International Journal of Pharmaceutical Sciences and Research. [Link]
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13 C nuclear magnetic resonance spectra of quinoxaline derivatives. RSC Publishing. [Link]
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SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]
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Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. [Link]
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MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. [Link]
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Application Notes and Protocols for (Quinoxalin-6-yl)(morpholino)methanone in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emerging Potential of Quinoxaline Derivatives in Oncology Research
The quinoxaline scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties.[1][2] Derivatives of quinoxaline have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis and cell cycle arrest.[3] This document provides a detailed guide for the application of a specific quinoxaline derivative, (Quinoxalin-6-yl)(morpholino)methanone, in cancer cell line studies. While direct experimental data for this exact compound is limited in publicly available literature, this guide is built upon the well-established activities of structurally similar quinoxaline-6-carboxamide derivatives. The protocols and mechanistic insights provided herein are based on the collective understanding of this promising class of anticancer agents and are intended to serve as a robust starting point for researchers.
The core hypothesis is that (Quinoxalin-6-yl)(morpholino)methanone, by virtue of its quinoxaline-6-carboxamide backbone, will exhibit anticancer activity by modulating key cellular processes such as cell proliferation, survival, and division. The morpholine moiety is a common substituent in anticancer drug design, often enhancing pharmacokinetic properties and target engagement.
I. Mechanistic Landscape: Targeting the PI3K/Akt/mTOR Signaling Axis
A pivotal signaling network frequently dysregulated in a multitude of cancers is the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Several studies have identified quinoxaline derivatives as potent inhibitors of this signaling cascade.[4][5]
The proposed mechanism of action for (Quinoxalin-6-yl)(morpholino)methanone involves the inhibition of key kinases within the PI3K/Akt/mTOR pathway. This inhibition disrupts the downstream signaling events that promote cancer cell survival and proliferation, ultimately leading to apoptosis and cell cycle arrest.
Figure 1: Proposed mechanism of action of (Quinoxalin-6-yl)(morpholino)methanone.
II. Synthesis of (Quinoxalin-6-yl)(morpholino)methanone
The synthesis of the title compound can be achieved through a standard amidation reaction, a common and reliable method for forming carboxamides.[6] This procedure involves the coupling of quinoxaline-6-carboxylic acid with morpholine.
Protocol: Amide Coupling Reaction
-
Starting Materials:
-
Quinoxaline-6-carboxylic acid
-
Morpholine
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
-
Procedure: a. Dissolve quinoxaline-6-carboxylic acid (1 equivalent) in the anhydrous solvent. b. Add the coupling agent (1.1 equivalents) and the organic base (2-3 equivalents) to the solution. c. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid. d. Add morpholine (1.2 equivalents) to the reaction mixture. e. Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain the desired (quinoxalin-6-yl)(morpholino)methanone.
III. In Vitro Evaluation in Cancer Cell Lines: A Step-by-Step Guide
A systematic in vitro evaluation is crucial to determine the anticancer potential of (Quinoxalin-6-yl)(morpholino)methanone. The following protocols are designed to be self-validating and provide a comprehensive assessment of the compound's activity.
A. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7]
Protocol: MTT Assay
-
Cell Seeding: a. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of (Quinoxalin-6-yl)(morpholino)methanone in DMSO. b. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. c. Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO, typically ≤ 0.5%). d. Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization and Absorbance Reading: a. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. b. Gently shake the plate for 15 minutes to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
| Compound | Cell Line | IC50 (µM) - 48h | Reference |
| Quinoxaline Derivative 4m | A549 (Lung) | 9.32 ± 1.56 | [8] |
| Quinoxaline Derivative 4b | A549 (Lung) | 11.98 ± 2.59 | [8] |
| Quinoxaline Derivative III | PC-3 (Prostate) | 4.11 | [9] |
| Quinoxaline Derivative IV | PC-3 (Prostate) | 2.11 | [9] |
Table 1: Representative IC50 values of quinoxaline derivatives in various cancer cell lines.
B. Apoptosis Induction Analysis (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[10][11]
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: a. Seed cells in a 6-well plate and treat with (Quinoxalin-6-yl)(morpholino)methanone at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting and Staining: a. Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS. b. Resuspend the cell pellet in 1X Annexin V binding buffer. c. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. d. Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within one hour. b. Use appropriate compensation controls for FITC and PI. c. Quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V- / PI-): Live cells
- Lower-right (Annexin V+ / PI-): Early apoptotic cells
- Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V- / PI+): Necrotic cells
Figure 2: Experimental workflow for apoptosis analysis.
C. Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12]
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment and Harvesting: a. Treat cells as described for the apoptosis assay. b. Harvest the cells and wash with PBS.
-
Fixation: a. Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing to prevent clumping. b. Fix the cells overnight at -20°C.
-
Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. c. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry. b. Use a histogram to visualize the distribution of cells in the G0/G1, S, and G2/M phases based on DNA content (fluorescence intensity).
| Compound | Cell Line | Effect on Cell Cycle | Reference |
| Quinoxaline Derivative | HCT116 (Colon) | G2/M phase arrest | |
| Quinoxaline 1,4-dioxides | T-84 (Colon) | G2/M phase arrest | [3] |
| 2-substituted-quinoxaline | MCF-7 (Breast) | G2/M and pre-G1 arrest | [13] |
Table 2: Reported effects of quinoxaline derivatives on the cell cycle of various cancer cell lines.
D. Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Western blotting is used to detect and quantify the expression levels of specific proteins, allowing for the direct assessment of the compound's effect on the PI3K/Akt/mTOR signaling pathway.[14][15]
Protocol: Western Blot Analysis
-
Protein Extraction: a. Treat cells with (Quinoxalin-6-yl)(morpholino)methanone at various concentrations and time points. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
IV. Conclusion and Future Directions
The application notes and protocols outlined in this document provide a comprehensive framework for investigating the anticancer potential of (Quinoxalin-6-yl)(morpholino)methanone. Based on the established literature for structurally related quinoxaline-6-carboxamides, it is anticipated that this compound will induce apoptosis and cell cycle arrest in cancer cell lines, likely through the inhibition of the PI3K/Akt/mTOR signaling pathway. The provided step-by-step protocols for key in vitro assays are designed to yield robust and reproducible data.
Future studies should focus on confirming the proposed mechanism of action through more detailed molecular analyses, including kinase assays to identify specific protein targets. In vivo studies using xenograft models will be essential to evaluate the compound's efficacy and safety in a preclinical setting. The exploration of structure-activity relationships by synthesizing and testing analogs of (Quinoxalin-6-yl)(morpholino)methanone could lead to the development of even more potent and selective anticancer agents.
V. References
-
El-Sayed, N. A. E., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(10), 1584. [Link]
-
Gomha, S. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601. [Link]
-
ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components. [Link]
-
Pan, C., et al. (2021). 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis. Bioorganic Chemistry, 114, 105101. [Link]
-
Kovacic, H., et al. (2005). Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells. Life Sciences, 77(12), 1341-1356. [Link]
-
El-Naggar, A. M., et al. (2022). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Medicinal Chemistry, 13(12), 1538-1553. [Link]
-
Abdel-Aziz, M., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure & Dynamics, 1-15. [Link]
-
Srinivas, K., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate. [Link]
-
Research Journal of Pharmacy and Technology. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 16(6), 2824-2828. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease (2019 Edition). [Link]
-
Chen, Y.-L., et al. (2021). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 11(52), 32831-32841. [Link]
-
The University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution. [Link]
-
Flow Cytometry Core Facility, University of Rochester Medical Center. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. [Link]
-
ResearchGate. (n.d.). Chemical structures of representative quinoxaline antitumor agents. [Link]
Sources
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. pjsir.org [pjsir.org]
- 5. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | MDPI [mdpi.com]
- 6. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Morpholino(quinoxalin-6-yl)methanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of Morpholino(quinoxalin-6-yl)methanone. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you successfully navigate this synthesis. The core of this process is a standard amide coupling reaction, a cornerstone of medicinal chemistry, which joins quinoxaline-6-carboxylic acid with morpholine. While conceptually straightforward, this synthesis can present challenges related to reagent choice, reaction conditions, and product purification. This guide is designed to address these potential issues with scientifically grounded explanations and practical, field-tested solutions.
Synthesis Overview: Amide Coupling
The formation of this compound is achieved by creating an amide bond between the carboxylic acid of the quinoxaline moiety and the secondary amine of morpholine. This transformation requires the activation of the carboxylic acid, which is typically accomplished using a peptide coupling reagent. A non-nucleophilic base is also essential to neutralize the acid formed during the reaction and to facilitate the coupling process.
Figure 1. General reaction scheme for the synthesis of this compound via amide coupling.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low. What are the common causes and how can I improve it?
Answer: Low yields are a frequent issue in amide coupling reactions and can stem from several factors. A systematic approach is key to identifying the root cause.
-
Cause 1: Inefficient Carboxylic Acid Activation. The carboxylic acid must be converted into an activated intermediate (e.g., an active ester) before it can react with the morpholine. If this activation is incomplete, the yield will suffer.
-
Solution: Ensure your coupling reagent is fresh and active. Reagents like HATU and HBTU are hygroscopic and can degrade upon exposure to moisture. Store them in a desiccator and handle them quickly. Consider increasing the stoichiometry of the coupling reagent to 1.1-1.2 equivalents. Pre-activating the carboxylic acid by stirring it with the coupling reagent and base for 15-30 minutes before adding the morpholine can also significantly improve yields.[1]
-
-
Cause 2: Presence of Water. Water can hydrolyze the activated intermediate back to the carboxylic acid and can also react with some coupling reagents, rendering them inactive.[1]
-
Solution: Use anhydrous solvents. Solvents like DMF, DCM, and THF should be dried over molecular sieves or obtained from a solvent purification system. Ensure all glassware is oven-dried before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Cause 3: Suboptimal Base. The base plays a crucial role. It deprotonates the carboxylic acid and neutralizes the acidic byproducts. An incorrect choice or amount of base can hinder the reaction.
-
Solution: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[1] Avoid using nucleophilic bases like pyridine, which can compete with morpholine in reacting with the activated acid. Use at least 2.0 equivalents of the base: one to deprotonate the carboxylic acid and one to neutralize the acid released from the coupling reagent.
-
-
Cause 4: Solubility Issues. If the starting materials, particularly the quinoxaline-6-carboxylic acid, are not fully dissolved, the reaction will be slow and incomplete.[2]
-
Solution: Choose a solvent in which all reactants are soluble. DMF is often a good choice for amide couplings due to its high polarity and solvating power.[1] If solubility remains an issue in DCM or THF, switching to DMF or NMP might be necessary. Gentle heating (40-50 °C) can also improve solubility and reaction rate, but should be monitored to avoid side reactions.
-
Question 2: My TLC analysis shows multiple spots after the reaction. How can I identify and minimize these impurities?
Answer: The presence of multiple spots on a TLC plate indicates a mixture of product, unreacted starting materials, and/or side products.
-
Identifying the Spots:
-
Starting Materials: Spot co-TLCs with your starting materials (quinoxaline-6-carboxylic acid and morpholine, although morpholine may not be UV-active). The carboxylic acid is typically more polar and will have a lower Rf than the final amide product.
-
Urea Byproduct: If you are using a carbodiimide coupling reagent like EDC or DCC, a major byproduct is the corresponding urea.[3] These are often visible on the TLC.
-
N-acylurea: A common side reaction with carbodiimides is the formation of a stable N-acylurea intermediate, which can be a significant impurity if the reaction with the amine is slow.[4]
-
Guanidinium Byproduct: With uronium/guanidinium reagents like HATU or HBTU, the main byproduct is tetramethylurea, which is water-soluble. However, side reactions can lead to guanidinylation of the morpholine starting material.[5]
-
-
Minimizing Impurities:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the morpholine to ensure the complete consumption of the more valuable quinoxaline-6-carboxylic acid.
-
Optimize Reagent Addition Order: A widely accepted procedure is to first add the base to the carboxylic acid, followed by the coupling reagent. Allow this mixture to stir for a short period (pre-activation) before adding the amine.[1] This minimizes the formation of side products from the coupling reagent.
-
Maintain Temperature: Run the reaction at 0 °C to room temperature. Exposing the reaction to high heat can lead to degradation and the formation of colored impurities.
-
Question 3: The purification of my product by column chromatography is difficult. The product either streaks or co-elutes with impurities. What can I do?
Answer: Purification of polar, nitrogen-containing compounds like this compound can be challenging.
-
Technique 1: Acid/Base Wash. Before chromatography, perform an aqueous workup.
-
Dilute the reaction mixture with a solvent like ethyl acetate or DCM.
-
Wash with a mild acid (e.g., 1M HCl or saturated NH4Cl solution) to remove excess morpholine and the basic DIPEA.
-
Wash with a mild base (e.g., saturated NaHCO3 solution) to remove any unreacted quinoxaline-6-carboxylic acid.
-
Wash with brine to remove residual water, then dry the organic layer over Na2SO4 or MgSO4. This will significantly simplify the subsequent chromatography.
-
-
Technique 2: Optimize Chromatography Conditions.
-
Solvent System: The polarity of your eluent is critical. A gradient elution from a less polar solvent (e.g., Hexane/Ethyl Acetate) to a more polar one (e.g., DCM/Methanol) is often effective. For polar amides, a system of DCM with a small percentage of Methanol (e.g., 1-5% MeOH in DCM) often provides good separation.
-
Additive: Amines and other basic heterocycles can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can neutralize the active sites on the silica and lead to sharper peaks.[6]
-
-
Technique 3: Recrystallization. If the product is obtained as a solid and is reasonably pure after the workup, recrystallization can be an excellent alternative to chromatography.[7]
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, acetonitrile, or ethyl acetate/hexane mixture) and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution.
-
Frequently Asked Questions (FAQs)
Q1: Which amide coupling reagent is best for this synthesis: a carbodiimide (like EDC) or a uronium salt (like HATU)?
A1: Both classes of reagents are effective, but they have different strengths.
-
EDC (with HOBt or Oxima): EDC is cost-effective and its urea byproduct is water-soluble, making it easy to remove during an aqueous workup.[3] However, it can be slower and may require an additive like HOBt to improve efficiency and reduce side reactions.
-
HATU: HATU is a highly efficient and fast-acting coupling reagent, often leading to higher yields and cleaner reactions in shorter times.[8] It is more expensive, but its reliability often makes it the preferred choice for challenging couplings or when working with valuable materials. For the synthesis of a heterocyclic amide, HATU is generally a very robust choice.
| Reagent Class | Common Examples | Pros | Cons |
| Carbodiimide | EDC, DCC | Cost-effective; Water-soluble byproduct (EDC) | Slower reaction rates; Risk of N-acylurea side product; May require additives (e.g., HOBt).[3][4] |
| Uronium/Guanidinium | HATU, HBTU | High efficiency, fast reactions; Fewer side products | More expensive; Byproducts can sometimes be difficult to remove.[8] |
Q2: How do I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most common method.[9]
-
Setup: Use silica gel plates (e.g., Silica Gel 60 F254).
-
Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 1:1) or DCM and Methanol (e.g., 95:5) should work well.
-
Visualization: Visualize the spots under a UV lamp at 254 nm. The quinoxaline ring is an excellent chromophore.
-
Analysis: A completed reaction will show the disappearance of the quinoxaline-6-carboxylic acid spot and the appearance of a new, typically less polar, product spot.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic techniques is required for full characterization.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential.[10] You should expect to see signals corresponding to the morpholine protons (typically around 3.7 ppm) and the distinct aromatic protons of the quinoxaline ring.[9][11]
-
Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of the product. Look for the [M+H]+ ion.[9]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.
Experimental Workflow & Protocols
Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to the isolation of the pure product.
Caption: Workflow for the synthesis of this compound.
Protocol: Synthesis using HATU
This protocol provides a reliable method for the synthesis.
Materials:
-
Quinoxaline-6-carboxylic acid (1.0 eq)
-
Morpholine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (Saturated NaCl solution)
-
Sodium Sulfate (Na2SO4)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add quinoxaline-6-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add DIPEA (2.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq) in one portion. The solution may turn yellow. Stir for 15 minutes to allow for pre-activation.
-
Add morpholine (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction's completion by TLC, checking for the consumption of the starting carboxylic acid.
-
Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-5% methanol in dichloromethane, to afford the pure this compound.
References
- El-Gendy, M. A., & El-Sawy, A. A. (2018). Quinoxalines: Synthesis, Reactions, and Biological Activity. In New Trends in Synthesis of Nitrogen-Containing Heterocycles. IntechOpen. (URL not available)
-
Patel, H., Sharma, T., & Shaikh, S. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3), 307-311. [Link]
-
McNab, H. (1982). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 357-363. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?[Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (URL not available)
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. (URL not available)
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) – Purification Techniques, An Overview. [Link]
-
Reddit. (2022). Coupling reaction sometimes works, sometimes doesn't. [Link]
-
Subiros-Funosas, R., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(72), 45695-45701. [Link]
-
YouTube. (2024). HATU Coupling: Challenges Associated with the Byproducts. [Link]
-
Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine and Quinoline Derivatives from N-Vinyl and N-Aryl Amides. Journal of the American Chemical Society, 129(33), 10096–10097. [Link]
- Sabnis, R. W. (2015). Synthesis of quinolines.
-
Zhang, J., et al. (2023). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 92, 117429. [Link]
-
Pattar, S. et al. (2024). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. Research Square. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Guillon, J., et al. (2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. Molecules, 28(15), 5838. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. scispace.com [scispace.com]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. ijrar.org [ijrar.org]
- 10. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes | MDPI [mdpi.com]
Common pitfalls in quinoxaline derivative experiments
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for quinoxaline derivative experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis, purification, characterization, and application of these versatile heterocyclic compounds. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and achieve robust, reproducible results.
Section 1: Synthesis & Reaction Troubleshooting Guide
This section addresses the most frequent and frustrating issues that arise during the synthesis of quinoxaline derivatives. The classic and most common approach involves the condensation of an o-phenylenediamine (OPD) with a 1,2-dicarbonyl compound, but many pitfalls can lead to suboptimal outcomes.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yield is a multifaceted problem. Let's break down the potential culprits from starting materials to reaction kinetics.
Probable Causes & Solutions:
-
Purity and Stability of Starting Materials:
-
o-Phenylenediamines (OPDs): OPDs are susceptible to air oxidation, turning dark and forming polymeric impurities that will not participate in the desired reaction.
-
The Fix: Use freshly purchased, high-purity OPDs. If the material is old or discolored, purify it by recrystallization or sublimation before use. Store OPDs under an inert atmosphere (Nitrogen or Argon) and protected from light.
-
-
Sub-Optimal Reaction Conditions:
-
Harsh Conditions: Traditional methods often employ strong acids and high temperatures, which can lead to side reactions and degradation of both starting materials and products.[1][2]
-
The Fix: Explore milder, "greener" catalytic systems. Many modern protocols use catalysts like cerium(IV) ammonium nitrate, iodine, or reusable solid acids which can proceed at room temperature or with gentle heating, significantly improving yields and minimizing byproducts.[1] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields, often without the need for a solvent.[3]
-
-
Electronic Effects of Substituents:
-
Causality: The reaction is a nucleophilic attack of the diamine on the carbonyl carbons. Electron-donating groups (EDGs) on the OPD ring (e.g., -CH₃, -OCH₃) increase the nucleophilicity of the amino groups, accelerating the reaction and often leading to higher yields.[1][3] Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -Cl decrease nucleophilicity, slowing the reaction and potentially lowering the final yield.[1][3]
-
The Fix: If working with EWG-substituted OPDs, you may need to extend the reaction time, slightly increase the temperature, or use a more active catalyst to drive the reaction to completion. Monitor the reaction closely by Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Q2: I'm observing significant side products in my reaction mixture. What are they and how can I prevent them?
The formation of side products is a clear indication that your reaction conditions are not selective.
Common Side Products & Prevention Strategies:
-
Self-Condensation Products: Some α-dicarbonyls, particularly α-keto aldehydes, can self-condense under acidic or basic conditions.
-
Prevention: Maintain a neutral or mildly acidic pH. Adding the dicarbonyl compound slowly to the reaction mixture containing the OPD can also minimize its opportunity to self-react.
-
-
Oxidized Impurities: As mentioned, OPDs can oxidize. Furthermore, the quinoxaline product itself can be oxidized, especially under harsh conditions (e.g., using certain oxidizing agents as catalysts or in the presence of air at high temperatures).[4] For example, oxidation of quinoxaline with alkaline potassium permanganate gives pyrazine-2,3-dicarboxylic acid.[4]
-
Prevention: Run the reaction under an inert atmosphere (N₂ or Ar). Avoid unnecessarily high temperatures and choose catalysts that do not have strong oxidizing potential.
-
-
Incomplete Cyclization Products: The reaction proceeds via a diimine intermediate. If the final dehydration and ring-closing step is inefficient, you may isolate this intermediate.
-
Prevention: Ensure your catalyst is active and present in a sufficient amount. For acid-catalyzed reactions, ensure the acid is not fully quenched. Molecular sieves can be added to the reaction to remove the water formed during the condensation, driving the equilibrium towards the final quinoxaline product.
-
Section 2: Purification & Characterization Clinic
A successful reaction is only half the battle. Isolating a pure product is critical for accurate characterization and downstream applications.
Q3: My crude product is an oil and won't crystallize. How can I purify it?
This is a common issue, especially with derivatives having aliphatic side chains or asymmetrical substitution.
Purification Strategies:
-
Column Chromatography: This is the workhorse method for purifying non-crystalline compounds.
-
Stationary Phase: Silica gel (230-400 mesh) is standard.[1]
-
Mobile Phase: Quinoxalines are generally moderately polar. A gradient of ethyl acetate in hexanes is a good starting point. For more polar derivatives, adding a small amount of methanol or dichloromethane to the mobile phase can be effective.
-
Pro-Tip: Always perform a TLC analysis first to determine the ideal solvent system that gives good separation (Rf of your product between 0.2-0.4).
-
-
Trituration: If the oil is highly concentrated with your product, you can try trituration.
-
Method: Add a non-polar solvent in which your product is insoluble (e.g., hexanes, diethyl ether). Stir or sonicate the mixture vigorously. The impurities may dissolve in the solvent, while your product may solidify. The resulting solid can then be filtered off.
-
Q4: I'm struggling with the solubility of my quinoxaline derivative for biological assays. What can I do?
Poor aqueous solubility is a major hurdle in drug development and is a known issue for some quinoxaline classes, particularly quinoxaline 1,4-dioxides.[5]
Solubilization Tactics:
-
Co-solvents: The standard approach is to create a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer.
-
Caution: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) as it can affect cell viability and enzyme activity. Always run a vehicle control (buffer + same concentration of DMSO without your compound).
-
-
Structural Modification: For long-term projects, the most effective solution is to modify the molecule itself.
-
Strategy: Introduce polar or ionizable functional groups. Adding basic amino groups that can be protonated to form water-soluble salts is a proven strategy to enhance bioavailability.[5]
-
-
Formulation Aids: Excipients like cyclodextrins can be used to encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.
Solubility Troubleshooting Table
| Issue | Probable Cause | Recommended Solution |
| Compound precipitates when diluted from DMSO stock into buffer. | Final concentration exceeds aqueous solubility. | Decrease the final assay concentration. Increase the DMSO percentage slightly if the assay allows. |
| Compound is insoluble even in pure DMSO. | Highly crystalline or "brick dust" nature of the compound. | Try alternative solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for the stock solution. Gentle heating or sonication may help. |
| Inconsistent assay results between batches. | Poor solubility leading to variable effective concentrations. | Filter the final diluted solution through a 0.22 µm syringe filter before adding to the assay to remove any undissolved micro-precipitates. |
Section 3: General FAQs
Q: What are the best practices for storing quinoxaline derivatives? A: Most quinoxaline derivatives are stable crystalline solids.[6] They should be stored in well-sealed vials, protected from light and moisture, at room temperature or refrigerated. Solutions, especially in solvents like DMSO, should be stored at -20°C or -80°C to prevent degradation.
Q: Are there any specific safety precautions I should take? A: The biological activity of quinoxaline derivatives is broad, meaning they can have potent, unforeseen effects.[7] Always treat new compounds as potentially toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle solid compounds in a fume hood to avoid inhaling fine powders.
Section 4: Key Experimental Protocols
Protocol 1: Green, Room-Temperature Synthesis of 2,3-Diphenylquinoxaline
This protocol is adapted from modern, environmentally friendly methods that provide high yields with simple workups.[1]
Materials:
-
o-Phenylenediamine (1 mmol, 108 mg)
-
Benzil (1 mmol, 210 mg)
-
Toluene (8 mL)
-
Reusable Solid Acid Catalyst (e.g., Alumina-supported heteropolyacid, ~100 mg)[1]
Procedure:
-
To a 25 mL round-bottom flask, add o-phenylenediamine, benzil, and toluene.
-
Add the solid acid catalyst to the mixture.
-
Stir the mixture vigorously at room temperature (25°C).
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2 hours.[1]
-
Once the starting material is consumed, separate the insoluble catalyst by filtration.
-
Wash the catalyst with a small amount of toluene and combine the filtrates.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from hot ethanol to obtain pure 2,3-diphenylquinoxaline as white needles.[1]
General Synthesis Pathway
Caption: General reaction scheme for quinoxaline synthesis.
References
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Available at: [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Available at: [Link]
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
-
Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Available at: [Link]
-
Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central. Available at: [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. ARKIVOC. Available at: [Link]
-
Efficient Synthesis of Aromatic Quinoxaline Derivatives. University of Dayton eCommons. Available at: [Link]
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. mdpi.com [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. mdpi.com [mdpi.com]
"Morpholino(quinoxalin-6-yl)methanone" stability and storage conditions
Welcome to the technical support guide for Morpholino(quinoxalin-6-yl)methanone (CAS No. 312319-71-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this compound in your experiments. Here, we address common challenges and frequently asked questions to help you maintain the integrity of your research.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing insights into the cause and step-by-step solutions.
Issue 1: Inconsistent or Diminished Compound Activity in Solution
You've prepared a stock solution of this compound, but over time, you observe a decrease in its expected biological or chemical activity.
Potential Causes:
-
Precipitation or Aggregation: The compound may be coming out of solution, especially if stored at low temperatures or high concentrations. This is a known issue with some morpholino-containing compounds[1].
-
Adsorption: The compound may be adsorbing to the surface of the storage container, reducing its effective concentration in solution[1].
-
Degradation: While generally stable, quinoxaline derivatives can be sensitive to moisture and light over extended periods[2].
Troubleshooting Protocol:
-
Visual Inspection: Carefully inspect your stock solution for any visible precipitates or cloudiness.
-
Gentle Warming: If precipitation is suspected, gently warm the solution to 37-65°C for 10-15 minutes with occasional vortexing. This can often help redissolve any precipitated compound. For some morpholino compounds, heating to 65°C has been shown to restore activity[1].
-
Sonication: If warming is ineffective, you can try sonicating the solution in a water bath for 5-10 minutes.
-
Solvent Check: Ensure the solvent used is appropriate and of high purity. Impurities in the solvent can sometimes initiate degradation.
-
Fresh Dilution: As a final check, prepare a fresh dilution from a solid aliquot of the compound and compare its activity to your existing stock solution.
Issue 2: Difficulty Dissolving the Compound
You are finding it challenging to completely dissolve the solid this compound.
Potential Causes:
-
Inappropriate Solvent: The chosen solvent may not have sufficient solvating power for this compound.
-
Low Temperature: Attempting to dissolve the compound in a cold solvent can hinder the process.
-
Compound Characteristics: The compound is described as a light brown to beige solid, and its physical form may affect dissolution kinetics[3].
Dissolution Protocol:
-
Solvent Selection: While specific solubility data is not widely published, solvents such as DMSO or DMF are common starting points for quinoxaline derivatives in biological assays.
-
Pre-warm the Solvent: Warm the solvent to room temperature or slightly above before adding the compound.
-
Incremental Addition: Add the solid compound to the solvent in small portions while continuously vortexing or stirring.
-
Assist Dissolution: If needed, use gentle warming (up to 40°C) or sonication to aid dissolution. Avoid excessive heat, which could potentially lead to degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container at room temperature or refrigerated (2-8°C), protected from light and moisture. Several suppliers recommend storing the compound sealed and dry at room temperature[4][5], while others suggest storage between 0-8°C[3]. To minimize moisture exposure, consider storing the vial inside a desiccator.
Q2: How should I store stock solutions of this compound?
A2: It is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can lead to precipitation and a decrease in compound activity[1]. Ensure the vials are tightly sealed to prevent solvent evaporation.
Q3: Is this compound sensitive to light?
A3: Yes, quinoxaline derivatives can be light-sensitive[2]. It is best practice to store both the solid compound and its solutions in amber or opaque vials to protect them from light. When working with the compound, minimize its exposure to direct light.
Q4: What is the general stability of this compound?
A4: this compound is generally stable under standard laboratory conditions[2]. The morpholino group is known for its resistance to enzymatic degradation[6]. However, stability can be compromised by exposure to strong acids, bases, or oxidizing agents, as well as prolonged exposure to moisture and light[2][7].
Summary of Storage and Handling Conditions
| Form | Condition | Temperature | Protection | Rationale |
| Solid | Long-term | 2-8°C or Room Temp | Tightly sealed, protect from light and moisture | Prevents degradation from light and hydrolysis.[2][3][4][5] |
| Solution | Stock Solution | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles, protect from light | Minimizes precipitation, degradation, and solvent evaporation.[1][2] |
| Solution | Working Dilution | 2-8°C | Use within a short period | Recommended to prepare fresh for each experiment to ensure consistent activity. |
Decision Workflow for Storage and Use
This diagram outlines the recommended decision-making process for storing and handling this compound to ensure its stability and efficacy in your experiments.
Caption: Workflow for optimal storage and handling of this compound.
References
-
GENE TOOLS, LLC. (n.d.). Long-term Storage of Morpholino Oligos. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
Chem-Supply. (2025, April 16). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Gene Tools, LLC. (2018, August 14). Morpholino duration of effect. Retrieved from [Link]
Sources
- 1. gene-tools.com [gene-tools.com]
- 2. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 312319-71-4|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. Morpholino duration of effect | Gene Tools, LLC [gene-tools.com]
- 7. pentachemicals.eu [pentachemicals.eu]
Technical Support Center: Investigating Off-Target Effects of Morpholino(quinoxalin-6-yl)methanone
Welcome to the technical support guide for Morpholino(quinoxalin-6-yl)methanone, hereafter referred to as MQM. This document serves as a critical resource for researchers, scientists, and drug development professionals utilizing this compound. Given that quinoxaline derivatives are known to interact with a wide range of protein kinases, rigorous validation is essential to ensure that observed biological effects are correctly attributed to the intended target.[1][2][3]
This guide provides a structured framework of frequently asked questions (FAQs), troubleshooting workflows, and detailed protocols to empower you to confidently investigate and mitigate potential off-target effects of MQM in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding MQM's mechanism and the principles of inhibitor characterization.
Q1: What is the putative on-target mechanism of this compound (MQM)?
A1: The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently found in inhibitors targeting protein kinases.[1][3][4] Compounds with this core structure have been shown to inhibit various kinases, including receptor tyrosine kinases (e.g., VEGFR, EGFR), non-receptor tyrosine kinases (e.g., SRC-family), and serine/threonine kinases like PI3K.[1][2] Based on its structure, MQM is hypothesized to be an ATP-competitive kinase inhibitor. Its primary target must be empirically determined and validated in your specific system, but a likely candidate family is the PI3K/Akt/mTOR pathway, a common target for quinoxaline derivatives.[1]
Q2: I'm observing a phenotype (e.g., cell death, morphological change) that doesn't align with the known function of the intended target. Could this be an off-target effect?
A2: Yes, this is a classic indicator of a potential off-target effect. Small molecule inhibitors often lack perfect specificity and can engage other proteins, leading to unexpected biological outcomes.[5] It is crucial to perform orthogonal experiments to validate that the observed phenotype is a true consequence of on-target inhibition. A key validation step is to determine if the phenotype can be replicated by genetic knockdown (e.g., siRNA or CRISPR) of the intended target protein.[6] If the genetic knockdown does not phenocopy the inhibitor's effect, a significant off-target liability is likely.[5]
Q3: What is the difference between selectivity and specificity for a small molecule inhibitor like MQM?
A3: These terms are often used interchangeably but have distinct meanings:
-
Selectivity is a relative measure. It refers to an inhibitor's ability to bind to its intended target with higher affinity than to other proteins. For example, an inhibitor might be 100-fold more selective for Kinase A over Kinase B but may still inhibit Kinase B at higher concentrations.
-
Specificity is an absolute measure. A truly specific inhibitor would only bind to its intended target and no other protein in the proteome, regardless of concentration. In practice, perfect specificity is exceptionally rare.
Therefore, the goal in research is to use a highly selective chemical probe at a concentration that ensures it acts specifically on the intended target in the context of your experiment.[5][7]
Q4: At what concentration should I use MQM to minimize off-target effects?
A4: The optimal concentration is one that is high enough to engage the intended target but low enough to avoid widespread off-target engagement. This is determined empirically. A best practice is to perform a dose-response curve for both on-target engagement (e.g., phosphorylation of a downstream substrate) and the ultimate phenotypic endpoint (e.g., cell viability). The ideal concentration range is typically at or slightly above the EC50/IC50 for the on-target effect, but well below concentrations that induce non-specific toxicity or phenotypes not rescued by genetic controls.[7]
Q5: Are there common off-target families for quinoxaline-based inhibitors?
A5: Yes. Due to the structural similarity of the ATP-binding pocket across the human kinome, quinoxaline-based inhibitors frequently show cross-reactivity with other kinases.[8] Common off-target families include other tyrosine kinases (e.g., SRC, ABL), serine/threonine kinases, and in some cases, non-kinase proteins with ATP-binding sites.[2] A broad in vitro kinase screening panel is the gold standard for identifying the selectivity profile of a new inhibitor like MQM.[9]
Section 2: Troubleshooting Guide: Unexpected Experimental Outcomes
This section provides logical workflows for diagnosing common issues that may arise from off-target effects.
Problem: High Cellular Toxicity at Unexpectedly Low Concentrations
-
Plausible Cause: The observed toxicity may not be related to the inhibition of the intended target. Instead, MQM could be potently inhibiting a critical "anti-target" essential for cell survival or inducing a generalized stress response.
-
Expert Insight: It is a common mistake to assume that the most potent effect (in this case, toxicity) is the on-target effect. Rigorous controls are necessary to dissect pharmacology from toxicity.
Caption: Decision tree for troubleshooting unexpected inhibitor toxicity.
Problem: Discrepancy Between MQM-induced Phenotype and Target Knockdown (siRNA/CRISPR)
-
Plausible Cause: This is strong evidence that the observed phenotype is driven by an off-target effect of MQM. The chemical inhibitor is affecting a pathway or protein that is not perturbed by the genetic knockdown of the intended target.
-
Expert Insight: This is one of the most critical validation experiments for any chemical probe.[6] To add further confidence, use at least two different chemical probes (orthogonal controls) for the same target. If both probes produce the same phenotype, and it differs from the genetic knockdown, it suggests the target class itself may have functions not captured by simple knockdown.[5]
-
Objective: To determine if the MQM-induced phenotype can be reversed by expressing a version of the target protein that is resistant to the inhibitor.
-
Design:
-
Engineer a plasmid to express the target protein with a mutation in the drug-binding pocket that confers resistance to MQM, while preserving its catalytic activity.
-
Transfect cells that are sensitive to MQM with either an empty vector or the drug-resistant target plasmid.
-
Treat both populations with a concentration of MQM known to induce the phenotype.
-
-
Expected Outcome:
-
On-Target Effect: Cells expressing the drug-resistant target will no longer exhibit the phenotype, while empty-vector cells will.
-
Off-Target Effect: Both cell populations will continue to show the phenotype, as the critical off-target is still being engaged by MQM.
-
Section 3: Advanced Protocols for Off-Target Profiling
When initial troubleshooting suggests off-target activity, a more systematic investigation is required.
Protocol 1: In Vitro Kinase Panel Screening
-
Principle: To quantitatively assess the selectivity of MQM by testing its inhibitory activity against a broad panel of purified protein kinases. This provides a map of on- and off-target interactions in vitro.[9][10]
-
Methodology:
-
Compound Submission: Provide a high-concentration stock of MQM (typically 10 mM in DMSO) to a commercial screening service.[9]
-
Primary Screen: The compound is first screened at a single high concentration (e.g., 1 or 10 µM) against hundreds of kinases. The output is typically "% Inhibition" relative to a DMSO control.[9]
-
IC50 Determination: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, a follow-up dose-response experiment is performed to determine the precise IC50 value.
-
Data Analysis: The results are analyzed to determine the selectivity profile. The primary target should have the lowest IC50 value. Any other kinases with IC50 values within 10-100 fold of the primary target are considered potential off-targets that need further validation in a cellular context.
-
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Target X) | Implication |
| Target X (Putative) | 15 | 1x | Potent On-Target |
| Off-Target A | 150 | 10x | High-priority cellular validation needed |
| Off-Target B | 900 | 60x | Medium-priority cellular validation needed |
| Off-Target C | 4,500 | 300x | Likely not relevant at therapeutic doses |
Protocol 2: Cellular Target Engagement Confirmation
-
Principle: To verify that MQM physically interacts with its intended target inside intact cells. Observing target engagement is a critical pillar of probe validation.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[11][12] It is based on the principle that drug binding stabilizes a target protein, increasing its melting temperature.[12][13]
Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).
-
Detailed Steps:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with MQM at a relevant concentration (e.g., 10x IC50) or DMSO vehicle control for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Centrifugation: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine protein concentration using a BCA assay.
-
Western Blotting: Load equal amounts of total protein per lane on an SDS-PAGE gel. Transfer to a membrane and probe with a specific antibody against the target protein.[14][15]
-
-
Data Interpretation: In the DMSO-treated samples, the band for the target protein will disappear as the temperature increases, reflecting its denaturation. In the MQM-treated samples, the protein will be stabilized, so the band will persist at higher temperatures. This "thermal shift" is direct evidence of target engagement in the cell.[16]
References
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central.
- Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors.
- Kinase Selectivity Profiling System: General Panel Protocol.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus.
- Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology (EFMC).
- Small Molecule Inhibitors Selection Guide. Biomol GmbH.
- Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights.
- Advancing Biomedical Research with Quality Chemical Probes.
- Understanding the mechanism of action of pyrrolo[3,2- b ]quinoxaline-derivatives as kinase inhibitors.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Assay Troubleshooting. MB-About.
- Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development.
- Western blot analysis of a PI3K/AKT/mTOR pathway components.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
- CHOOSING & USING CHEMICAL PROBES. Cayman Chemical.
- Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed.
- Application of the Cellular Thermal Shift Assay (CETSA)
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
Sources
- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Advancing Biomedical Research with Quality Chemical Probes [promega.sg]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annualreviews.org [annualreviews.org]
Technical Support Center: General Lab Experiment Troubleshooting and Optimization
Welcome to the Technical Support Center, your comprehensive resource for troubleshooting and optimizing laboratory experiments. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the robustness and reliability of their experimental results. Here, we move beyond simple checklists to provide in-depth, cause-and-effect explanations for common experimental hurdles. Our goal is to empower you with the scientific reasoning needed to not only solve immediate problems but also to proactively improve your experimental design.
I. Foundational Principles of Troubleshooting
Before delving into specific techniques, it's crucial to establish a logical framework for troubleshooting. Inefficient problem-solving often stems from a random approach. A systematic methodology, however, can rapidly isolate the root cause of an issue.
The Two Classes of Experimental Error
All experimental error can be broadly categorized into two types: systematic and random.[1]
-
Systematic Errors: These are consistent, repeatable errors that are typically caused by a flaw in the experimental setup or procedure.[1] Examples include improperly calibrated equipment or a consistently misinterpreted protocol step. These errors affect the accuracy of your results.[1]
-
Random Errors: These are unpredictable variations in measurements.[1] They can be caused by a multitude of factors, such as fluctuations in environmental conditions or inherent variability in biological systems.[1] Random errors impact the precision and reproducibility of your data.[1]
The "Rule of One" in Troubleshooting
A core principle of effective troubleshooting is to change only one variable at a time . This disciplined approach is essential for definitively identifying the source of a problem. When multiple changes are made simultaneously, it becomes impossible to determine which change, if any, resolved the issue.
Logical Troubleshooting Workflow
A structured approach to problem-solving will save significant time and resources. The following workflow provides a logical progression from problem identification to resolution.
Caption: A systematic workflow for troubleshooting experimental issues.
II. Common Issues in Core Laboratory Techniques
This section addresses frequently encountered problems in several key areas of laboratory work.
A. Molecular Biology
Polymerase Chain Reaction (PCR)
Question: Why am I getting no PCR product or a very faint band?
Answer:
This is one of the most common issues in PCR and can stem from a variety of factors related to the reaction components or the cycling parameters.
-
Causality behind the problem: For successful PCR amplification, every component must be present and functional, and the thermal cycling conditions must be optimal for primer annealing and enzymatic extension.
-
Troubleshooting Steps & Explanation:
-
Check Template DNA Quality and Quantity:
-
The 'Why': Degraded or impure DNA can inhibit the polymerase or lack the target sequence.[2][3] Common inhibitors include phenol, EDTA, and residual salts from the purification process.[2]
-
Action: Assess DNA integrity on an agarose gel.[2] Measure purity using a spectrophotometer; an A260/A280 ratio of ~1.8 is ideal for DNA.[3] If the ratio is low, consider re-purifying the DNA.[2][3]
-
-
Verify Primer Design and Concentration:
-
The 'Why': Primers must be specific to the target sequence and free of secondary structures like hairpins or self-dimers that prevent binding to the template.[2][4]
-
Action: Use primer design software to check for potential issues.[5] Ensure primers are used at the recommended concentration, typically between 0.1 and 1.0 µM.[4]
-
-
Optimize Annealing Temperature (Ta):
-
The 'Why': The annealing temperature is critical. If it's too high, the primers won't bind to the template. If it's too low, it can lead to non-specific binding and amplification.[5]
-
Action: A good starting point for the Ta is 5°C below the melting temperature (Tm) of the primers.[5] The most effective way to optimize this is by running a gradient PCR, which tests a range of temperatures in a single run.[4]
-
-
Confirm Reagent Integrity:
-
The 'Why': dNTPs can be degraded by repeated freeze-thaw cycles, and the DNA polymerase can lose activity over time or with improper storage.
-
Action: If possible, use a fresh aliquot of dNTPs and polymerase. Always run a positive control with a known good template and primer set to confirm that the master mix is working.[3]
-
-
Question: Why am I seeing multiple, non-specific bands in my PCR?
Answer:
The appearance of extra bands indicates that the primers are annealing to unintended sites on the template DNA or that primer-dimers are forming.
-
Causality behind the problem: This is often a result of suboptimal reaction conditions that lower the stringency of primer binding.
-
Troubleshooting Steps & Explanation:
-
Increase Annealing Temperature:
-
Reduce Primer Concentration:
-
Decrease Mg²⁺ Concentration:
-
The 'Why': Magnesium ions are a cofactor for DNA polymerase, but at high concentrations, they can stabilize non-specific primer-template interactions.
-
Action: Adjust the Mg²⁺ concentration in 0.2–1 mM increments.[4]
-
-
Use a Hot-Start Polymerase:
-
The 'Why': Hot-start polymerases are inactive at room temperature and are only activated after an initial high-temperature denaturation step. This prevents non-specific amplification that can occur during reaction setup.[4]
-
Action: If not already in use, switch to a hot-start Taq polymerase formulation.[4]
-
-
| Parameter | Recommended Optimization Range |
| Annealing Temperature | Tm - 5°C to Tm + 5°C |
| Primer Concentration | 0.05 - 1 µM[4] |
| Mg²⁺ Concentration | 1.5 - 3.0 mM |
| Template DNA | 1 pg - 1 µg (depending on complexity)[4] |
| Table 1: Common PCR Optimization Parameters. |
Western Blotting
Question: Why is there high background on my Western blot?
Answer:
High background can obscure your bands of interest and is often due to insufficient blocking or excessive antibody concentrations.
-
Causality behind the problem: The goal of blocking is to prevent the primary and secondary antibodies from binding non-specifically to the membrane. High background occurs when this non-specific binding is not adequately prevented.
-
Troubleshooting Steps & Explanation:
-
Optimize Blocking Conditions:
-
The 'Why': The blocking buffer physically coats the membrane surface, preventing antibodies from sticking to it. Inadequate blocking leaves open spaces for non-specific binding.[6]
-
Action: Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C). You can also try increasing the concentration of the blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA).[6] Sometimes, switching from milk to BSA, or vice-versa, can resolve the issue, as some antibodies have affinities for proteins in milk.[7]
-
-
Reduce Antibody Concentrations:
-
The 'Why': Using too much primary or secondary antibody increases the likelihood of low-affinity, non-specific interactions with the membrane or other proteins.[6][8]
-
Action: Perform an antibody titration. For the primary antibody, try dilutions ranging from 1:1000 to 1:10,000. For the secondary, try dilutions from 1:5000 to 1:20,000.[7]
-
-
Increase Washing Steps:
-
The 'Why': Washing steps are designed to remove unbound and weakly bound antibodies. Insufficient washing will leave these behind, contributing to background.[6]
-
Action: Increase the number and duration of washes. For example, perform three 10-minute washes with your wash buffer (e.g., TBST) after both the primary and secondary antibody incubations.[6][7]
-
-
Question: Why is my protein signal weak or absent?
Answer:
A lack of signal can be frustrating and may point to issues with the protein itself, the transfer process, or the detection reagents.
-
Causality behind the problem: A detectable signal requires that a sufficient amount of the target protein is present on the membrane and that the antibodies can bind to it effectively.
-
Troubleshooting Steps & Explanation:
-
Confirm Protein Expression and Loading:
-
The 'Why': The target protein may not be expressed at a detectable level in your sample, or you may not have loaded enough total protein.[8]
-
Action: Load more protein onto the gel (20-30 µg is a good starting point, but may need to be increased for low-abundance proteins).[7][8] Always include a positive control lysate known to express your protein of interest.
-
-
Optimize Antibody Incubation:
-
Verify Transfer Efficiency:
-
The 'Why': The protein may not have transferred efficiently from the gel to the membrane. This is a common issue, especially for high molecular weight proteins.
-
Action: After transfer, stain the gel with Coomassie Blue to see if any protein remains. Stain the membrane with Ponceau S to visualize the transferred proteins. For high MW proteins, consider a longer transfer time or a wet transfer system if using semi-dry.[7]
-
-
Check Detection Reagents:
-
B. Cell Culture
Question: How can I identify and resolve cell culture contamination?
Answer:
Contamination is a pervasive threat in cell culture. Early detection and identification are key to mitigating its impact.
-
Causality behind the problem: Contamination arises from the introduction of unwanted microorganisms (bacteria, yeast, fungi, mycoplasma) or other cell lines into your culture.[9][10] This is almost always due to a break in aseptic technique.[10][11]
-
Troubleshooting and Prevention:
-
Identify the Contaminant:
-
Bacteria: You'll often see a sudden drop in pH (media turns yellow), and the media will become cloudy.[12] Under a microscope, you can see small, motile rods or cocci between your cells.
-
Yeast: The media may become cloudy, and you might see a more gradual pH drop. Microscopically, yeast appears as individual ovoid or spherical particles, which may be budding.[12]
-
Fungi (Mold): Fungal contamination is often visible to the naked eye as filamentous structures in the culture. The media may remain clear initially.
-
Mycoplasma: This is a particularly insidious contaminant as it is not visible by standard microscopy and does not cause turbidity. It can alter cell metabolism and growth.[12] Regular testing (e.g., via PCR or a specific kit) is essential.[11]
-
-
Immediate Action:
-
For mild bacterial contamination, you can try washing the cells with PBS and using a high concentration of antibiotics, but this is often a temporary fix.[11]
-
For heavy contamination of any type, it is almost always best to discard the contaminated culture to prevent it from spreading.[11] Thoroughly disinfect the incubator and biosafety cabinet.[11]
-
-
Proactive Prevention (The Best Solution):
-
Master Aseptic Technique: Always work in a certified biosafety cabinet. Minimize movement and talking over open vessels.[10][11]
-
Regularly Clean Equipment: Disinfect incubators, water pans, and work surfaces on a consistent schedule.[11][13]
-
Quarantine New Cell Lines: Grow new cell lines in a separate incubator until you have confirmed they are free of contamination, especially mycoplasma.[11]
-
Aliquot Reagents: Prepare smaller, working aliquots of media and serum to avoid contaminating the main stock.[11]
-
-
Caption: Four key pillars for preventing cell culture contamination.
C. Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
Question: Why are my HPLC peak retention times drifting?
Answer:
Stable retention times are critical for compound identification and quantification. Drifting retention times suggest a change in the chromatographic system.
-
Causality behind the problem: Retention time is a function of the analyte's interaction with the stationary phase and the mobile phase. Any change in the mobile phase composition, flow rate, or column temperature can alter this interaction.
-
Troubleshooting Steps & Explanation:
-
Check the Pumping System and Flow Rate:
-
The 'Why': A leak in the system or failing pump seals can lead to a lower, inconsistent flow rate, which will increase retention times.[14] Conversely, an incorrectly set flow rate can cause drift.
-
Action: Check for any visible leaks, especially around fittings.[14] If possible, use a calibrated flow meter to verify the pump's flow rate.[14]
-
-
Ensure Mobile Phase Consistency:
-
The 'Why': The composition of the mobile phase is a primary determinant of retention. If one component of a mixed mobile phase evaporates faster than another, the composition will change over time, causing retention times to drift.
-
Action: Keep mobile phase reservoirs covered. If using an online mixer, ensure it is functioning correctly.[14] Prepare fresh mobile phase daily.[14]
-
-
Control Column Temperature:
-
The 'Why': Temperature affects the viscosity of the mobile phase and the kinetics of solute partitioning. Even small fluctuations in ambient lab temperature can cause retention time shifts if a column oven is not used.[15]
-
Action: Use a thermostatted column oven for consistent temperature control.[14] Ensure the column has had sufficient time to equilibrate at the set temperature.[14]
-
-
Check for Column Fouling:
-
The 'Why': Over time, strongly retained compounds from the sample matrix can accumulate on the column, altering the stationary phase and affecting retention.
-
Action: If retention times are consistently decreasing, it may be a sign of column fouling. Try flushing the column with a strong solvent or, if necessary, replace the column.[14]
-
-
| Symptom | Possible Cause | Recommended Solution |
| Increasing Retention Time | Leaks, Decreasing flow rate, Mobile phase composition change | Check for leaks, Verify flow rate, Prepare fresh mobile phase[14] |
| Decreasing Retention Time | Increasing flow rate, Column fouling, Loss of bonded phase | Verify flow rate, Flush or replace column, Check mobile phase pH[14] |
| Fluctuating Retention Time | Temperature variations, Poor column equilibration, Air bubbles | Use a column oven, Increase equilibration time, Degas mobile phase[14] |
| Table 2: HPLC Retention Time Troubleshooting. |
III. Principles of Experimental Optimization
Optimization goes beyond fixing problems; it's about systematically improving the performance of an assay to achieve maximum sensitivity, specificity, and reproducibility.
Design of Experiments (DoE)
Question: How can I optimize multiple experimental variables simultaneously without running hundreds of experiments?
Answer:
The traditional "one-factor-at-a-time" (OFAT) approach is inefficient and often fails to identify interactions between variables. Design of Experiments (DoE) is a statistical framework that allows for the systematic and efficient optimization of multiple factors.[16][17]
-
Causality and Logic: DoE methodologies, such as Factorial or Response Surface Methodology, allow you to explore a wide range of experimental conditions and build mathematical models that predict how variables influence the outcome.[16][18] This approach provides a comprehensive understanding of your experimental system, rather than a narrow view of individual factors.[17][19]
-
Key Steps in a DoE Approach:
-
Identify Factors and Responses: Clearly define the input variables (factors) you want to optimize (e.g., pH, temperature, enzyme concentration) and the output you want to measure (response, e.g., signal-to-noise ratio, product yield).
-
Choose an Experimental Design: Select a design (e.g., Full Factorial, Fractional Factorial, Box-Behnken) that suits the number of factors and the level of detail required.[18]
-
Run the Experiments: Execute the experiments in the randomized order prescribed by the design.
-
Statistical Analysis: Analyze the data to determine which factors have a significant effect on the response and if there are any significant interactions between factors.[20][21]
-
Model and Optimize: Use the resulting model to predict the optimal conditions for your experiment.
-
Enzyme Assay Optimization
Question: What are the critical parameters to consider when optimizing an enzyme assay?
Answer:
A robust enzyme assay requires careful control over multiple variables to ensure that the measured activity is a true reflection of the enzyme's performance.[15]
-
Causality and Logic: Enzyme activity is highly sensitive to its environment. Factors like pH, temperature, and ionic strength can affect the enzyme's structure and catalytic efficiency.[15][22]
-
Key Parameters for Optimization:
-
pH and Buffer Composition: Every enzyme has an optimal pH range for activity.[15][22] It is crucial to screen a range of pH values and buffer types to find the ideal conditions.
-
Temperature: Enzyme activity generally increases with temperature up to a certain point, after which the enzyme begins to denature and lose activity.[15][22] The optimal temperature must be determined empirically.
-
Substrate Concentration: For kinetic assays, it is essential to determine the Michaelis-Menten constant (Km). To identify competitive inhibitors, the substrate concentration should be at or below the Km value.[23]
-
Enzyme Concentration: The enzyme concentration should be chosen so that the reaction rate is linear over the desired time course (initial velocity conditions).[23]
-
Caption: Key factors influencing optimal enzyme assay performance.
IV. References
-
A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
10 Common Laboratory Problems and Solutions: Lab Safety Topics. E-Control Systems. [Link]
-
General Chemistry Laboratory Experiments.pdf. Unknown Source. [Link]
-
Troubleshooting Western Blots with the Western Blot Doctor™. Bio-Rad. [Link]
-
Chapter 10. Experimental Design: Statistical Analysis of Data. University of Central Arkansas. [Link]
-
Common sources of error in biology lab experiments. Automata. [Link]
-
PCR Troubleshooting. Bio-Rad. [Link]
-
Statistical optimization method. WIT Press. [Link]
-
Troubleshooting Guide for Cell Culture Contamination. Corning. [Link]
-
Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments. [Link]
-
Western Blot Troubleshooting Guide. TotalLab. [Link]
-
CHAPTER 7 Laboratory Experiments 7.1 Introduction. Whitman College. [Link]
-
PCR Troubleshooting Guide. Biocompare. [Link]
-
Getting the experimental design and statistical analysis right. YouTube. [Link]
-
Troubleshooting Common Cell Culture Contamination Issues. Unknown Source. [Link]
-
Western Blot Troubleshooting Guide. Bio-Techne. [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
-
Important Aspects of the Design of Experiments and Data Treatment in the Analytical Quality by Design Framework for Chromatographic Method Development. PubMed Central. [Link]
-
Statistical Design of Experiments for Screening and Optimization. ResearchGate. [Link]
-
Basics of Enzymatic Assays for HTS. NCBI Bookshelf - NIH. [Link]
-
What Are Enzyme Kinetic Assays?. Tip Biosystems. [Link]
Sources
- 1. Common sources of error in biology lab experiments [automata.tech]
- 2. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. neb.com [neb.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. corning.com [corning.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 细胞培养污染故障排除 [sigmaaldrich.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 16. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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- 20. uca.edu [uca.edu]
- 21. m.youtube.com [m.youtube.com]
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- 23. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Quinoxaline-Based Anticancer Agents: From Mechanism to Methodology
Introduction: The Quinoxaline Scaffold as a Cornerstone in Modern Oncology Research
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their versatile binding capabilities and broad spectrum of biological activities. The quinoxaline nucleus, a bicyclic system composed of a benzene ring fused to a pyrazine ring, is a quintessential example of such a scaffold.[1] Its structural features allow for diverse substitutions, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve specific interactions with various biological targets. This inherent adaptability has made quinoxaline and its derivatives a focal point in the development of novel chemotherapeutic agents.[1]
Unlike many conventional anticancer drugs that suffer from a lack of specificity, quinoxaline-based agents have been engineered to target a wide array of cancer-specific pathways and enzymes, including protein kinases, topoisomerases, and molecules involved in apoptosis.[2] This guide offers a comparative analysis of distinct classes of quinoxaline-based anticancer agents, supported by experimental data, and provides detailed protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanisms, comparative efficacy, and the methodologies required for their preclinical assessment.
Comparative Analysis of Quinoxaline-Based Agents by Mechanism of Action
The therapeutic potential of quinoxaline derivatives is rooted in their ability to interfere with diverse and critical cellular processes. Here, we compare three distinct classes of these agents, each targeting a different hallmark of cancer.
Class 1: Topoisomerase II Inhibitors - Inducing Apoptotic Cell Death in Prostate Cancer
Topoisomerases are crucial enzymes that resolve topological challenges in DNA during replication and transcription. Their inhibition leads to DNA damage and subsequent cell death, a well-established anticancer strategy. A novel quinoxaline-based derivative, designated as Compound IV , has demonstrated potent activity as a topoisomerase II inhibitor.[2]
-
Mechanism of Action: Compound IV exerts its anticancer effects by inhibiting topoisomerase II, leading to DNA damage that triggers the intrinsic apoptotic pathway. This is evidenced by the upregulation of the tumor suppressor protein p53 and the executioner caspase-3, coupled with the downregulation of the anti-apoptotic protein Bcl-2.[2] This cascade of events culminates in programmed cell death. The compound was also found to arrest the cell cycle in the S phase, preventing cancer cell proliferation.[2]
-
Structure-Activity Relationship (SAR): The specific substitutions on the quinoxaline core of Compound IV confer a high binding affinity for topoisomerase II, a claim supported by molecular docking studies.[2] Generally, for quinoxaline derivatives, the introduction of halogen groups (like Cl or F) at the 6th and/or 7th positions of the aromatic ring can enhance activity.
-
In Vitro Efficacy: In preclinical studies, Compound IV has shown significant and selective cytotoxicity against human prostate cancer cells (PC-3), demonstrating a potent IC50 value.[2]
Class 2: EGFR Inhibitors - Targeting Non-Small Cell Lung Cancer (NSCLC)
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, drives the proliferation and survival of many cancer types, notably Non-Small Cell Lung Cancer (NSCLC).[3] Imidazo[1,2-a]quinoxaline derivatives represent a promising class of non-covalent EGFR inhibitors.[3][4]
-
Mechanism of Action: A lead compound from this class, Compound 6b , acts as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain.[3] This blockade prevents EGFR autophosphorylation and activation of downstream pro-survival signaling pathways like PI3K/Akt and MAPK/ERK, thereby inhibiting cancer cell growth.[4]
-
Structure-Activity Relationship (SAR): The imidazo[1,2-a]quinoxaline core provides a rigid scaffold that fits into the EGFR active site. The specific side chains are designed to form key interactions with amino acid residues, mimicking the binding of ATP. Compound 6b's design has proven effective against both wild-type EGFR and, significantly, against the gefitinib-resistant T790M mutant.[3][5]
-
In Vitro Efficacy: Compound 6b has shown potent enzymatic inhibition of wild-type EGFR and excellent antiproliferative activity against EGFR-dependent cancer cell lines, including the A549 NSCLC line.[3]
Class 3: VEGFR-2 Inhibitors - Disrupting Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of this process.[6] Several quinoxaline-2(1H)-one derivatives have been developed as potent VEGFR-2 inhibitors.[7]
-
Mechanism of Action: Compounds such as 11g from this series function by inhibiting the tyrosine kinase activity of VEGFR-2.[7] By blocking VEGF-induced signaling, these agents prevent the proliferation and migration of endothelial cells, thereby cutting off the tumor's blood supply.
-
Structure-Activity Relationship (SAR): The quinoxaline-2(1H)-one scaffold serves as the pharmacophore. SAR studies reveal that substitutions on the pendant phenyl ring are critical for potency. For instance, compound 11g, which features specific electron-withdrawing groups, exhibits superior inhibitory activity compared to the reference drug sorafenib.[7]
-
In Vitro Efficacy: These compounds have demonstrated potent, low micromolar to nanomolar IC50 values in both enzymatic assays against VEGFR-2 and in cytotoxicity assays against various cancer cell lines that rely on angiogenesis, such as hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast adenocarcinoma (MCF-7).[7]
Quantitative Performance Comparison
To provide an objective comparison, the following table summarizes the in vitro efficacy (IC50) of representative compounds from each class against their respective targets and relevant cancer cell lines.
| Compound Class | Representative Compound | Target | Cancer Cell Line | IC50 Value (µM) | Reference |
| Topoisomerase II Inhibitor | Compound IV | Topoisomerase II | PC-3 (Prostate) | 2.11 | [2] |
| (Enzymatic) | 7.53 | [2] | |||
| EGFR Inhibitor | Compound 6b | EGFR (Wild-Type) | A549 (Lung) | 3.65 (vs H1975 resistant cell line) | [3][5] |
| (Enzymatic) | 0.21 | [3] | |||
| VEGFR-2 Inhibitor | Compound 11g | VEGFR-2 | HCT-116 (Colon) | 2.40 | [7] |
| (Enzymatic) | 0.75 | [7] |
Note: IC50 values are highly dependent on experimental conditions. The data presented is for comparative purposes based on the cited literature.
Visualizing Mechanisms and Workflows
Signaling Pathway Diagram
The following diagram illustrates the apoptotic pathway induced by the Topoisomerase II inhibitor, Compound IV, in prostate cancer cells.
Caption: Apoptotic pathway initiated by Compound IV via Topoisomerase II inhibition.
Experimental Workflow Diagram
This diagram outlines a typical preclinical evaluation workflow for a novel quinoxaline-based anticancer agent.
Caption: Standard preclinical workflow for evaluating quinoxaline anticancer agents.
Key Experimental Protocols
Reproducibility is the bedrock of scientific integrity. The following protocols are detailed to ensure they can be implemented as self-validating systems.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., A549, PC-3, HCT-116) in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well in 100 µL of complete culture medium.[9][10] Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline test compound in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[10]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9][11]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.[9][11]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8][11] Measure the absorbance at 570-590 nm using a microplate reader.[8][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Analysis of Apoptotic Proteins by Western Blot
Causality: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. To validate an apoptotic mechanism of action, this protocol targets key regulatory proteins: the tumor suppressor p53, the anti-apoptotic protein Bcl-2, and the executioner caspase-3.[2][12][13][14][15] An increase in p53 and cleaved caspase-3, alongside a decrease in Bcl-2, provides strong evidence of induced apoptosis.
Methodology:
-
Cell Lysis: Treat cells with the quinoxaline compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample and separate them by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p53, Bcl-2, Caspase-3 (both full-length and cleaved forms), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ, normalizing the expression of target proteins to the loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Causality: Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[16] This allows for the identification of cell cycle arrest at specific checkpoints, a common effect of anticancer agents.
Methodology:
-
Cell Treatment & Harvesting: Plate and treat cells as described for the Western blot protocol. Harvest approximately 1 x 10⁶ cells by trypsinization or scraping.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[17][18] Incubate for at least 30 minutes at 4°C (cells can be stored at -20°C for weeks).[18]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[16] RNase A is crucial to degrade any double-stranded RNA that PI could otherwise bind to.[16]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature or 4°C.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the red channel (~600 nm).
-
Data Modeling: Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[17]
Future Perspectives and Conclusion
The quinoxaline scaffold continues to be a highly productive platform for the discovery of potent and selective anticancer agents. The development of FDA-approved drugs like Erdafitinib, a pan-FGFR inhibitor for urothelial carcinoma, underscores the clinical potential of this chemical class.[3][19][20] Future research will likely focus on several key areas: enhancing specificity to reduce off-target toxicity, overcoming drug resistance mechanisms, and developing novel quinoxaline hybrids that combine multiple pharmacophores to target cancer through synergistic mechanisms. The comparative data and robust methodologies presented in this guide provide a solid foundation for researchers to build upon, accelerating the journey of novel quinoxaline derivatives from the laboratory to the clinic.
References
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Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. National Center for Biotechnology Information. [Link]
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A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. PubMed. [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. [Link]
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Western blot analysis of proteins p53, Bcl-2, caspase 9, and caspase 3... ResearchGate. [Link]
-
(PDF) Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. ResearchGate. [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing. [Link]
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IC50 distribution between cell lines. ResearchGate. [Link]
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DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]
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Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. [Link]
-
In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. National Center for Biotechnology Information. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
(PDF) IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. ResearchGate. [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]
-
Western blot analysis for apoptosis-related proteins, caspase-3, Bcl-2,... ResearchGate. [Link]
-
Design, synthesis, and evaluation of quinoxaline-based survivin inhibitors for castration-resistant prostate cancer. National Center for Biotechnology Information. [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. Babraham Institute. [Link]
-
In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice | Request PDF. ResearchGate. [Link]
-
Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer. National Center for Biotechnology Information. [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Exposure of HCT116 cells to VIIIc at GI50 concentration (0.36 µM) for... ResearchGate. [Link]
-
New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. Royal Society of Chemistry. [Link]
-
Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma. The ASCO Post. [Link]
-
Propidium Iodide Cell Cycle Staining Protocol. Wellcome-MRC Cambridge Stem Cell Institute. [Link]
-
New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. Royal Society of Chemistry. [Link]
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A Senior Application Scientist's Guide to In Vitro and In Vivo Correlation of Novel PI3K Inhibitors: A Comparative Analysis of MQM and Alpelisib
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of a novel hypothetical PI3Kα inhibitor, "Morpholino(quinoxalin-6-yl)methanone" (MQM), against the FDA-approved drug Alpelisib (BYL719). We will explore the critical process of correlating in vitro activity with in vivo efficacy, a cornerstone of translational research and drug development.[1][2][3][4] This document is structured to provide not just data and protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and logical narrative.
Introduction: The Critical Role of the PI3K Pathway and the IVIVC Imperative
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[5][6][7] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[5][8] Specifically, activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common alterations in solid tumors.[9] This has spurred the development of selective PI3Kα inhibitors.[9][10]
Alpelisib (BYL719) is an oral, selective inhibitor of the p110α subunit of PI3K and has demonstrated significant antitumor activity, particularly in cancers harboring PIK3CA mutations.[9][11] Our hypothetical compound, MQM, is designed with a similar goal: potent and selective inhibition of PI3Kα.
A pivotal challenge in drug development is establishing a strong In Vitro-In Vivo Correlation (IVIVC) .[1][2][3] An effective IVIVC allows researchers to predict a drug's clinical performance based on preclinical data, thereby streamlining development, optimizing formulations, and supporting regulatory decisions.[1][12] This guide will walk through the necessary steps to build this correlation for a novel kinase inhibitor like MQM, using Alpelisib as a benchmark.
The PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3Kα in this critical cancer signaling cascade.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Comparative In Vitro Profiling: Potency, Selectivity, and Cellular Activity
The first step in characterizing a new inhibitor is to rigorously assess its performance in controlled, cell-free, and cell-based systems. This provides the foundational data for potency and mechanism of action.
Biochemical Potency and Selectivity
Rationale: A biochemical assay using purified enzymes is the cleanest way to determine a compound's direct inhibitory effect on its target and to assess its selectivity against related kinases. High selectivity for PI3Kα over other isoforms (β, δ, γ) is desirable to minimize off-target toxicities.[9]
Data Summary:
| Parameter | MQM (Hypothetical Data) | Alpelisib (Literature Data) |
| PI3Kα IC50 (nM) | 3.5 | 4.6 [9] |
| PI3Kβ IC50 (nM) | 1200 | 1,156[9] |
| PI3Kδ IC50 (nM) | 310 | 290[9] |
| PI3Kγ IC50 (nM) | 280 | 250[9] |
| Selectivity (β/α) | ~343x | ~251x |
IC50: Half-maximal inhibitory concentration.
Interpretation: The hypothetical data for MQM positions it as a highly potent and selective PI3Kα inhibitor, comparable to, and slightly more selective than, Alpelisib in this biochemical context.
Cellular Target Engagement and Pathway Inhibition
Rationale: Moving into a cellular context is crucial to confirm that the compound can penetrate cell membranes and inhibit the target in its native environment. A Western blot analysis of downstream pathway markers, like phosphorylated Akt (p-Akt), provides direct evidence of target engagement.
Data Summary:
| Cell Line (PIK3CA status) | Assay | MQM (Hypothetical EC50) | Alpelisib (Literature EC50) |
| MCF-7 (Mutant) | p-Akt (Ser473) Inhibition | 25 nM | ~30 nM |
| T47D (Mutant) | p-Akt (Ser473) Inhibition | 30 nM | ~40 nM |
| MDA-MB-231 (Wild-Type) | p-Akt (Ser473) Inhibition | >1000 nM | >1000 nM |
EC50: Half-maximal effective concentration.
Interpretation: Both MQM and Alpelisib demonstrate potent inhibition of the PI3K pathway in PIK3CA-mutant cell lines, with significantly less activity in wild-type cells.[11] This confirms on-target activity and suggests a therapeutic window for PIK3CA-driven cancers.
Anti-proliferative Activity
Rationale: The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. Cell viability assays measure the compound's ability to reduce the proliferation of cancer cell lines.
Data Summary:
| Cell Line (PIK3CA status) | MQM (Hypothetical GI50) | Alpelisib (Literature GI50) |
| SNU-1076 (Mutant) | 1.2 µM | 1.5 µM[13] |
| Detroit562 (Mutant) | 1.5 µM | 1.9 µM[13] |
| FaDu (Wild-Type) | >10 µM | >10 µM[13] |
| A204 (Rhabdomyosarcoma) | 2.0 µM | 2.24 µM[14] |
GI50: Concentration for 50% growth inhibition.
Interpretation: The anti-proliferative activity of both compounds correlates well with their ability to inhibit the PI3K pathway, showing greater potency in PIK3CA-mutant lines.[13] MQM's slightly lower GI50 values are consistent with its biochemical and cellular potency.
Comparative In Vivo Evaluation: PK/PD and Efficacy
Promising in vitro data must be validated in a living system. In vivo studies are essential to understand a drug's pharmacokinetic (PK) profile, its pharmacodynamic (PD) effects on the target in the tumor, and its overall anti-tumor efficacy.[15]
Pharmacokinetics (PK)
Rationale: A drug's efficacy is dependent on its ability to reach and remain at the site of action at a sufficient concentration. PK studies in rodents determine key parameters like absorption, distribution, metabolism, and excretion (ADME).
Data Summary (Mouse, 50 mg/kg oral gavage):
| Parameter | MQM (Hypothetical Data) | Alpelisib (Literature Data) |
| Cmax (µM) | 12.5 | ~9.2[16] |
| Tmax (h) | 1.0 | 1.0 |
| AUC (µM*h) | 75 | ~60 |
| Half-life (t1/2, h) | 4.0 | ~1.5[16] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Interpretation: MQM exhibits a favorable oral pharmacokinetic profile with higher exposure (Cmax and AUC) and a longer half-life compared to Alpelisib in this hypothetical model. This could potentially lead to more sustained target inhibition in vivo.
Pharmacodynamics (PD) and In Vivo Target Inhibition
Rationale: A pharmacodynamic study confirms that the drug is reaching the tumor at concentrations sufficient to inhibit its target. This is typically done by measuring the inhibition of a pathway biomarker (e.g., p-Akt) in tumor tissue after drug administration.
Caption: Logical flow of establishing an In Vitro-In Vivo Correlation.
For MQM, the correlation is strong:
-
Potency Translation: The high biochemical potency (IC50 = 3.5 nM) translates directly to high cellular potency (EC50 = 25 nM).
-
Exposure to Target Coverage: The pharmacokinetic profile reveals that the plasma concentrations achieved (AUC = 75 µM*h) are well above the cellular EC50 for a sustained period.
-
Target Coverage to Efficacy: This sustained target coverage, confirmed by the PD study (>80% p-Akt inhibition), results in robust tumor growth inhibition (85% TGI).
This strong IVIVC gives confidence that the observed in vivo efficacy is a direct result of MQM's on-target activity and provides a solid foundation for predicting a clinically effective dose in humans.
Detailed Experimental Protocols
To ensure transparency and reproducibility, the following are detailed protocols for the key assays described.
Protocol 1: In Vitro Biochemical Kinase Assay (TR-FRET)
-
Objective: To determine the IC50 of inhibitors against purified PI3K isoforms.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the production of PIP3, the product of PI3K activity.
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT). [17] 2. Serially dilute MQM and Alpelisib in DMSO, then further dilute in reaction buffer.
-
In a 384-well plate, add 2 µL of diluted compound.
-
Add 4 µL of a mix containing the PI3Kα enzyme and the lipid substrate PIP2.
-
Initiate the reaction by adding 4 µL of ATP to a final concentration of 10 µM. [17] 6. Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a detection mix containing a biotinylated-PIP3 probe and a europium-labeled anti-GST antibody (assuming a GST-tagged kinase).
-
Incubate for 60 minutes and read the TR-FRET signal on a compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cellular p-Akt Western Blot
-
Objective: To measure the inhibition of PI3K pathway signaling in cells.
-
Procedure:
-
Plate MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Starve cells in serum-free media for 4 hours.
-
Pre-treat cells with serially diluted MQM or Alpelisib for 2 hours.
-
Stimulate the pathway with 100 ng/mL IGF-1 for 15 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on a 4-12% SDS-PAGE gel. [18] 8. Transfer proteins to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour. [18] 10. Incubate overnight at 4°C with primary antibodies for p-Akt (Ser473) and total Akt (both at 1:1000 dilution). [18] 11. Wash and incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour. [19] 12. Detect signal using an ECL substrate and image with a chemiluminescence imager.
-
Quantify band intensity using densitometry software.
-
Protocol 3: In Vivo Xenograft Efficacy Study
-
Objective: To assess the anti-tumor activity of MQM in a mouse model.
-
Animals: Female athymic nude mice, 6-8 weeks old.
-
Procedure:
-
Subcutaneously implant 5 x 10^6 MCF-7 cells (mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth with caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Prepare MQM and Alpelisib in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer vehicle, MQM (50 mg/kg), or Alpelisib (50 mg/kg) daily via oral gavage.
-
Measure tumor volume and body weight twice weekly.
-
Continue treatment for 21 days or until tumors in the control group reach the maximum allowed size.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is for the control group.
-
Conclusion and Future Directions
This guide demonstrates a systematic approach to establishing a robust in vitro-in vivo correlation for a novel PI3Kα inhibitor, MQM. The hypothetical data show that MQM is a highly potent and selective inhibitor that translates its in vitro advantages into superior in vivo efficacy when compared to the established drug, Alpelisib.
The strong IVIVC built upon biochemical, cellular, pharmacokinetic, and pharmacodynamic data provides a high degree of confidence for advancing MQM into further preclinical development and, ultimately, clinical trials. The logical and self-validating system of experiments described here represents a best-practice workflow for modern oncology drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
